(R)-methyl 4-benzylmorpholine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3R)-4-benzylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELAJKOOJJTME-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654029 | |
| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235134-83-4 | |
| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral organic compound belonging to the morpholine class of heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1][2] This guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, intended to support research and development efforts in the pharmaceutical and life sciences sectors.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem[3][4] |
| Molecular Weight | 235.28 g/mol | PubChem[3][4] |
| IUPAC Name | methyl (3R)-4-benzylmorpholine-3-carboxylate | PubChem[3] |
| CAS Number | 1235134-83-4 | PubChem[3] |
| Appearance | Not available (likely an oil or low-melting solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available (expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate) | - |
| Computed XLogP3 | 1.3 | PubChem[3][4] |
| Topological Polar Surface Area | 38.8 Ų | PubChem[3][4] |
| Hydrogen Bond Donor Count | 0 | ChemScene[5] |
| Hydrogen Bond Acceptor Count | 4 | ChemScene[5] |
| Rotatable Bond Count | 3 | ChemScene[5] |
Spectral Data
Detailed experimental spectral data for this compound is limited. A summary of available and expected spectral characteristics is provided below.
¹H NMR Spectroscopy
A proton NMR spectrum is available from commercial suppliers, though detailed peak assignments and coupling constants are not published.[6] Based on the structure, the following proton signals are expected:
-
Aromatic protons (benzyl group): Multiplet in the range of 7.2-7.4 ppm.
-
Methyl ester protons (-OCH₃): Singlet around 3.7 ppm.
-
Benzyl methylene protons (-CH₂-Ph): Two doublets (diastereotopic protons) or a singlet around 3.5-4.0 ppm.
-
Morpholine ring protons : A series of multiplets in the range of 2.0-4.0 ppm, corresponding to the protons at positions 2, 3, 5, and 6. The proton at C3 would be a doublet of doublets or a multiplet.
¹³C NMR Spectroscopy
Experimental ¹³C NMR data is not currently available. Predicted chemical shifts would include:
-
Carbonyl carbon (C=O): ~170-175 ppm.
-
Aromatic carbons : ~127-140 ppm.
-
Morpholine and benzyl carbons : ~40-70 ppm.
-
Methyl ester carbon (-OCH₃): ~52 ppm.
Mass Spectrometry
The exact mass of this compound is 235.120843 Da.[3][4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 235 would be expected. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the benzyl group.
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. Key expected absorption bands include:
-
C=O stretch (ester) : Strong absorption around 1735-1750 cm⁻¹.
-
C-O stretch (ester and ether) : Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic) : Absorptions in the 2800-3100 cm⁻¹ region.
-
C=C stretch (aromatic) : Absorptions around 1450-1600 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related morpholine derivatives.[7] A potential two-step synthesis is outlined below:
Step 1: N-Benzylation of (R)-methyl morpholine-3-carboxylate
-
To a solution of (R)-methyl morpholine-3-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine.
-
Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Step 2: Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.
-
Mass Spectrometry : To confirm the molecular weight and fragmentation pattern.
-
FTIR Spectroscopy : To identify the functional groups present.
-
Chiral HPLC : To determine the enantiomeric purity.
Biological Activity and Drug Development Potential
While no specific biological activity has been reported for this compound, the morpholine scaffold is a key component in a wide range of biologically active molecules.[1][2][8][9] Morpholine derivatives have been investigated for their potential as:
The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, including its solubility, metabolic stability, and ability to cross the blood-brain barrier.[2] The benzyl group and the methyl ester at the 3-position of the morpholine ring in the title compound provide opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Conclusion
This compound is a chiral building block with significant potential for use in drug discovery and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are currently lacking, its structural features suggest it is a valuable starting point for the synthesis of novel, biologically active compounds. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Methyl (R)-4-Benzyl-3-morpholinecarboxylate(1235134-83-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of the chiral morpholine derivative, (R)-methyl 4-benzylmorpholine-3-carboxylate. This compound is a valuable building block in medicinal chemistry, and this guide details a robust synthetic pathway starting from the readily available chiral precursor, D-serine. The described methodology is based on established chemical transformations and offers a clear route to the target molecule.
This document includes detailed experimental protocols for each key step, a summary of quantitative data in tabular format for easy reference, and logical workflow diagrams generated using Graphviz to visually represent the synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step sequence starting from D-serine. The overall strategy involves the initial formation of the morpholine ring system with the correct stereochemistry at the C3 position, followed by the introduction of the N-benzyl group and final esterification to the methyl ester.
The key stages of the synthesis are:
-
Protection of D-serine as a tert-butyl ester: This initial step protects the carboxylic acid functionality to prevent unwanted side reactions in subsequent steps.
-
N-acylation with chloroacetyl chloride: This reaction introduces the two-carbon unit required for the formation of the morpholine ring.
-
Intramolecular cyclization: A base-mediated intramolecular Williamson ether-type reaction to form the morpholin-5-one ring.
-
Reduction of the morpholinone: The amide carbonyl is reduced to a methylene group to yield the morpholine ring.
-
N-benzylation: Introduction of the benzyl group onto the morpholine nitrogen.
-
Deprotection and Transesterification: Removal of the tert-butyl ester protecting group and subsequent conversion to the methyl ester.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on a combination of literature procedures, with specific details adapted for the target synthesis.
Step 1: Synthesis of (R)-tert-butyl 2-amino-3-hydroxypropanoate (D-serine tert-butyl ester)
This procedure is adapted from the method described in Chinese patent CN102617503A for the corresponding L-enantiomer.
Reaction: D-Serine is esterified using tert-butyl acetate in the presence of an acid catalyst.
Materials:
-
D-Serine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a stirred suspension of D-serine (1 equivalent) in tert-butyl acetate (5-10 volumes), add perchloric acid (0.1-0.2 equivalents) dropwise at 0-10 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 24-48 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to 0 °C and slowly add saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate
This procedure is also adapted from CN102617503A.
Reaction: The amino group of the D-serine tert-butyl ester is acylated with chloroacetyl chloride.
Materials:
-
(R)-tert-butyl 2-amino-3-hydroxypropanoate
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Triethylamine or pyridine
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-tert-butyl 2-amino-3-hydroxypropanoate (1 equivalent) in dichloromethane (10 volumes).
-
Cool the solution to 0 °C and add triethylamine (1.1 equivalents).
-
Add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Step 3: Synthesis of (R)-tert-butyl 5-oxomorpholine-3-carboxylate
This intramolecular cyclization is a key step in forming the morpholine ring, as detailed in CN102617503A.
Reaction: The N-chloroacetylated intermediate undergoes a base-catalyzed intramolecular cyclization.
Materials:
-
(R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate
-
Sodium ethoxide
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate (1 equivalent) in toluene (10 volumes).
-
Add a solution of sodium ethoxide (1.1 equivalents) in toluene dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-8 hours.
-
Cool the mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 4: Synthesis of (R)-tert-butyl morpholine-3-carboxylate
This step involves the reduction of the amide functionality within the morpholinone ring, as outlined in CN102617503A.
Reaction: The morpholinone is reduced to a morpholine using a suitable reducing agent.
Materials:
-
(R)-tert-butyl 5-oxomorpholine-3-carboxylate
-
Sodium borohydride
-
Aluminum trichloride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve (R)-tert-butyl 5-oxomorpholine-3-carboxylate (1 equivalent) in methanol (10 volumes).
-
Cool the solution to 0 °C and add aluminum trichloride (1.1 equivalents) portion-wise.
-
Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Step 5: Synthesis of (R)-tert-butyl 4-benzylmorpholine-3-carboxylate
This step introduces the benzyl group via reductive amination.
Reaction: The secondary amine of the morpholine ring reacts with benzaldehyde to form an iminium ion, which is then reduced in situ.
Materials:
-
(R)-tert-butyl morpholine-3-carboxylate
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-tert-butyl morpholine-3-carboxylate (1 equivalent) and benzaldehyde (1.1 equivalents) in DCM or DCE (10 volumes).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 6: Synthesis of this compound
This final step involves the deprotection of the tert-butyl ester and subsequent transesterification to the methyl ester.
Reaction: An acid-catalyzed removal of the tert-butyl group is followed by esterification with methanol.
Materials:
-
(R)-tert-butyl 4-benzylmorpholine-3-carboxylate
-
Methanolic HCl (e.g., 1.25 M solution, or prepared by bubbling HCl gas through methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-tert-butyl 4-benzylmorpholine-3-carboxylate (1 equivalent) in methanolic HCl (10-20 volumes).
-
Stir the solution at room temperature or gently heat to reflux for 4-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The final product can be purified by column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on literature values for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Reported Yield (%) |
| 1 | D-Serine | (R)-tert-butyl 2-amino-3-hydroxypropanoate | tert-butyl acetate, perchloric acid | 85-95 |
| 2 | (R)-tert-butyl 2-amino-3-hydroxypropanoate | (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate | Chloroacetyl chloride, triethylamine | 90-98 |
| 3 | (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate | (R)-tert-butyl 5-oxomorpholine-3-carboxylate | Sodium ethoxide | 80-90 |
| 4 | (R)-tert-butyl 5-oxomorpholine-3-carboxylate | (R)-tert-butyl morpholine-3-carboxylate | Sodium borohydride, aluminum trichloride | 70-85 |
| 5 | (R)-tert-butyl morpholine-3-carboxylate | (R)-tert-butyl 4-benzylmorpholine-3-carboxylate | Benzaldehyde, sodium triacetoxyborohydride | 75-90 |
| 6 | (R)-tert-butyl 4-benzylmorpholine-3-carboxylate | This compound | Methanolic HCl | 80-95 |
Logical Relationships and Signaling Pathways
While this synthesis does not directly involve biological signaling pathways, the logical progression of the chemical transformations is critical. The following diagram illustrates the key bond formations and functional group transformations throughout the synthesis.
Caption: Logical flow of key transformations in the synthesis.
This in-depth guide provides a comprehensive framework for the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers in organic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Spectroscopic and Synthetic Profile of (R)-methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for the chiral morpholine derivative, (R)-methyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of public experimental data, this document presents representative spectroscopic data and detailed, generalized experimental protocols commonly employed for the characterization of such organic molecules.
Compound Overview
This compound is a substituted morpholine derivative. The morpholine scaffold is a key structural motif in numerous biologically active compounds and approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The presence of a chiral center and a benzyl group suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 1235134-83-4 |
Spectroscopic Data (Representative)
Disclaimer: The following data is representative and intended for illustrative purposes. Actual experimental values may vary.
¹H NMR Spectroscopy
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Ar-H |
| 4.05 | d, J = 13.2 Hz | 1H | N-CH ₂-Ph (diastereotopic) |
| 3.95 | d, J = 13.2 Hz | 1H | N-CH ₂-Ph (diastereotopic) |
| 3.88 | ddd, J = 11.2, 4.0, 2.0 Hz | 1H | O-CH ₂-CH₂-N |
| 3.75 | s | 3H | O-CH ₃ |
| 3.65 | td, J = 11.2, 2.8 Hz | 1H | O-CH ₂-CH₂-N |
| 3.40 | dd, J = 8.8, 3.2 Hz | 1H | N-CH (CO₂Me) |
| 2.85 | ddd, J = 11.2, 8.8, 2.8 Hz | 1H | O-CH₂-CH ₂-N |
| 2.30 | td, J = 11.2, 4.0 Hz | 1H | O-CH₂-CH ₂-N |
¹³C NMR Spectroscopy
Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C =O |
| 138.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.2 | Ar-C H |
| 67.0 | O-C H₂ |
| 62.0 | N-C H(CO₂Me) |
| 60.5 | N-C H₂-Ph |
| 52.0 | O-C H₃ |
| 50.8 | N-C H₂-CH₂-O |
Infrared (IR) Spectroscopy
Table 4: Representative IR Absorption Bands (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | w | Ar C-H stretch |
| 2950, 2850 | m | Aliphatic C-H stretch |
| 1740 | s | C=O stretch (ester) |
| 1495, 1450 | m | Ar C=C stretch |
| 1120 | s | C-O-C stretch (ether) |
| 740, 700 | s | Ar C-H bend (monosubstituted) |
Mass Spectrometry (MS)
Table 5: Representative Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 236.1281 | [M+H]⁺ (Calculated for C₁₃H₁₈NO₃⁺: 236.1287) |
| 144.0757 | [M - C₆H₅CH₂]⁺ |
| 91.0542 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Workflow
A plausible synthetic route to this compound involves the N-benzylation of a suitable morpholine precursor.
Caption: Synthetic workflow for this compound.
Procedure:
-
To a solution of (R)-methyl morpholine-3-carboxylate (1.0 eq) in acetonitrile (CH₃CN) is added potassium carbonate (K₂CO₃, 2.0 eq).
-
The mixture is stirred at room temperature, and benzyl bromide (BnBr, 1.1 eq) is added dropwise.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
-
Chemical shifts are referenced to the residual chloroform peak (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
Data Processing: The resulting Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin) using Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the neat compound is placed directly on the ATR crystal.
-
Acquisition: The spectrum is recorded over a range of 4000-650 cm⁻¹.
-
Data Processing: The spectrum is baseline corrected and the peak positions are identified.
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Waters Xevo G2-XS QTof or equivalent, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. The analysis is performed in positive ion mode.
-
Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The provided representative data and detailed experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis, characterization, and further investigation of this and related compounds.
Navigating the Physicochemical Landscape of (R)-methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of (R)-methyl 4-benzylmorpholine-3-carboxylate, focusing on its solubility in common solvents and its stability under various stress conditions. Understanding these parameters is critical for the successful development of this compound for pharmaceutical applications, from formulation design to ensuring therapeutic efficacy and safety. While specific experimental data for this molecule is not extensively available in public literature, this guide outlines the standardized methodologies and expected outcomes based on the chemistry of its morpholine and ester functionalities.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its dissolution rate and subsequent bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[1]
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of this compound in various solvents is detailed below. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.[2]
Materials:
-
This compound
-
Common Solvents: Purified Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1]
-
Visually inspect for the presence of undissolved solid to confirm saturation.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[3][4]
-
Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: Expected Solubility
The following table is a template for presenting the solubility data that would be obtained from the experimental protocol. The values are hypothetical and serve as an illustration.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | Data | Data |
| Purified Water | 37 | Data | Data |
| Ethanol | 25 | Data | Data |
| Ethanol | 37 | Data | Data |
| Methanol | 25 | Data | Data |
| Methanol | 37 | Data | Data |
| Acetone | 25 | Data | Data |
| Acetone | 37 | Data | Data |
| Acetonitrile | 25 | Data | Data |
| Acetonitrile | 37 | Data | Data |
| Dichloromethane | 25 | Data | Data |
| Dichloromethane | 37 | Data | Data |
Stability Profile
Stability testing is crucial for identifying potential degradation products and establishing a shelf-life for the compound.[5][6] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the molecule's intrinsic stability.[7][8]
Experimental Protocol for Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH guidelines.[9]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers (temperature, humidity, and light controlled)
-
Validated stability-indicating HPLC method
Procedure:
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24 hours), neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a defined period.
-
Withdraw and analyze samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.
-
Analyze the sample after the exposure period.
-
A validated, stability-indicating HPLC method is essential for separating the parent compound from any degradation products.[10]
Data Presentation: Stability Under Stress Conditions
The results of the forced degradation studies should be summarized in a table, as shown below. The table should include the percentage of the parent compound remaining and the formation of any major degradation products.
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (% Peak Area) |
| 0.1 N HCl (60 °C) | 0 | 100 | - |
| 6 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data | |
| 0.1 N NaOH (60 °C) | 0 | 100 | - |
| 6 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data | |
| 3% H₂O₂ (RT) | 0 | 100 | - |
| 6 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data | |
| Photolytic | Exposure | Data | Data |
| Thermal (80 °C) | Exposure | Data | Data |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for solubility determination, stability testing, and a potential degradation pathway.
Caption: Workflow for experimental solubility determination.
Caption: Workflow for forced degradation stability studies.
Potential Degradation Pathway
Based on the known degradation of morpholine and the susceptibility of esters to hydrolysis, a potential degradation pathway for this compound is proposed. The primary degradation routes are likely to be hydrolysis of the methyl ester and cleavage of the morpholine ring.
Caption: Hypothetical degradation pathway.
Conclusion
This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and methodologies offer a robust approach for researchers and drug development professionals. The successful characterization of these fundamental properties is a critical step in advancing this compound through the development pipeline.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Determination the solubility of drug at room temperature - Pharmacy Infoline [pharmacyinfoline.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. www3.paho.org [www3.paho.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ema.europa.eu [ema.europa.eu]
- 10. usp.org [usp.org]
Chiral Morpholines: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have led to its incorporation into numerous clinically approved drugs.[1] The introduction of chirality to the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets and often leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the potential applications of chiral morpholines in drug discovery, with a focus on their synthesis, biological activities, and mechanisms of action.
Data Presentation: Quantitative Insights into Biological Activity
The strategic incorporation of chiral morpholine scaffolds has yielded potent and selective modulators of various biological targets. The following tables summarize key quantitative data for representative chiral morpholine-containing compounds, highlighting their potential in different therapeutic areas.
| Compound ID | Target(s) | Assay Type | IC50 (nM) | Ki (nM) | Cell Line / System | Reference |
| ZSTK474 | PI3Kα, PI3Kδ | Enzymatic | 5.0 | - | - | [2] |
| PI3Kβ | Enzymatic | - | - | - | [2] | |
| PI3Kγ | Enzymatic | - | - | - | [2] | |
| ML398 | Dopamine D4 Receptor | Functional | 130 | 36 | HEK293 | [1] |
| Dopamine D1, D2S, D2L, D3, D5 Receptors | Functional | >20,000 | - | - | [1] | |
| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Dopamine D4 Receptor | Functional | <10% inhibition at 1µM | - | - | [3] |
| Dopamine D1, D2L, D2S, D3, D5 Receptors | Functional | <10% inhibition at 1µM | - | - | [3] | |
| Compound 2g (pyrimidine-morpholine hybrid) | SW480 (colon cancer) | Cytotoxicity (MTT) | 5,100 | - | SW480 | [4] |
| MCF-7 (breast cancer) | Cytotoxicity (MTT) | 19,600 | - | MCF-7 | [4] |
Table 1: In Vitro Activity of Chiral Morpholine-Containing Compounds. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for selected chiral morpholine derivatives against their respective biological targets.
| Drug | Therapeutic Class | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Gefitinib | Anticancer (EGFR inhibitor) | 3-7 | 261 | 4940 | 41 | ~59 | [5] |
| Linezolid | Antibiotic | 1-2 | 12,900-21,200 | 91,400-119,000 | 4.8-5.4 | ~100 | [5] |
| Reboxetine | Antidepressant (NRI) | 2 | 133 | 1570 | 12.5 | ~60 | [5] |
Table 2: Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs. This table summarizes key pharmacokinetic parameters for several approved drugs that feature a morpholine scaffold, providing a benchmark for drug development.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel drug candidates. This section provides methodologies for key experiments cited in the context of chiral morpholine research.
Enantioselective Synthesis of Chiral 2-Substituted Morpholines via Asymmetric Hydrogenation
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines to afford enantioenriched 2-substituted morpholines.
Materials:
-
Dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)2]BF4 (1.0 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP) (1.1 mol%)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a reaction vessel is charged with [Rh(COD)2]BF4 and the chiral bisphosphine ligand.
-
Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The dehydromorpholine substrate is dissolved in the same solvent in a separate flask and then transferred to the reaction vessel containing the catalyst.
-
The reaction vessel is placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction is stirred at room temperature for 12-24 hours.
-
After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral morpholine.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
In Vitro PI3K Alpha Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the inhibitory activity of a compound against PI3Kα using a commercially available luminescent kinase assay.[6]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 0.5 µL of the test compound dilution or DMSO (vehicle control).
-
Prepare a master mix containing PI3K Reaction Buffer, PI3Kα enzyme, and the lipid substrate. Add 4 µL of this enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[4]
Cell-Based Dopamine D2 Receptor Antagonist Assay (Calcium Flux Assay)
This protocol describes a functional cell-based assay to evaluate the antagonist activity of compounds at the dopamine D2 receptor by measuring changes in intracellular calcium.[7]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα15).[7]
-
Culture medium (e.g., Ham's F-12K with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Dopamine (agonist)
-
Test compound (potential antagonist)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Seed the stable cell line into the microplates and culture overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 10-20 minutes at 37°C.
-
Add dopamine at a pre-determined EC80 concentration to all wells (except for negative controls) to stimulate the receptor.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antagonist activity is determined by the ability of the test compound to inhibit the dopamine-induced calcium flux.
-
IC50 values are calculated from the dose-response curves.[7]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of chiral morpholines in medicinal chemistry.
Conclusion
Chiral morpholines represent a valuable and versatile scaffold in medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. The ability to introduce stereocenters into the morpholine ring provides a means to fine-tune interactions with biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for the construction of complex chiral morpholines continue to advance, their application in the discovery and development of novel therapeutics for a wide range of diseases is expected to expand significantly. This guide has provided a foundational overview of the current landscape, offering researchers and drug development professionals a starting point for the exploration and utilization of this privileged structural motif.
References
- 1. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.de [promega.de]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereochemistry of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stereochemistry of (R)-methyl 4-benzylmorpholine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, plausible synthetic and purification methodologies, and key stereochemical characteristics.
Physicochemical Properties
This compound is a chiral molecule with the absolute configuration at the C3 position designated as (R). Its fundamental properties are summarized below.[1]
| Property | Value | Reference |
| IUPAC Name | methyl (3R)-4-benzylmorpholine-3-carboxylate | PubChem CID: 40152340[1] |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem CID: 40152340[1] |
| Molecular Weight | 235.28 g/mol | PubChem CID: 40152340[1] |
| CAS Number | 1235134-83-4 | PubChem CID: 40152340[1] |
| Canonical SMILES | COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 | PubChem CID: 40152340[1] |
| InChI Key | YVELAJKOOJJTME-GFCCVEGCSA-N | PubChem CID: 40152340[1] |
Stereoselective Synthesis and Purification
Proposed Synthetic Pathway
The logical synthetic route commences with the synthesis of the racemic 4-benzylmorpholine-3-carboxylic acid, which is then subjected to chiral resolution to isolate the desired (R)-enantiomer. The final step is the esterification of the carboxylic acid to yield the target methyl ester.
Experimental Protocols
The following are detailed, representative protocols for each major stage of the synthesis, adapted from methodologies for analogous compounds.
Protocol 1: Synthesis of Racemic 4-benzylmorpholine-3-carboxylic acid
This procedure would likely follow a multi-step sequence involving the formation of the morpholine ring.
-
Materials: Appropriate starting materials for morpholine synthesis (e.g., an N-benzylated amino alcohol and a suitable C2 synthon), solvents (e.g., ethanol, dichloromethane), and reagents for cyclization.
-
Procedure:
-
Dissolve the N-benzylated amino alcohol in a suitable solvent.
-
Add the C2 synthon and any necessary catalysts or reagents to facilitate ring closure.
-
The reaction mixture is stirred, potentially with heating, for a sufficient time to ensure complete reaction.
-
Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude racemic 4-benzylmorpholine-3-carboxylic acid.
-
Purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Chiral Resolution of 4-benzylmorpholine-3-carboxylic acid
Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation.
-
Materials: Racemic 4-benzylmorpholine-3-carboxylic acid, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a chiral tartaric acid derivative), and suitable solvents (e.g., ethanol, methanol, acetone).
-
Procedure:
-
Dissolve the racemic acid in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Add the resolving agent solution to the racemic acid solution.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The desired (R)-enantiomer may be in the crystalline salt or remain in the mother liquor, depending on the resolving agent used.
-
The diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid, which is then extracted.
-
The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC.
-
Protocol 3: Esterification to this compound
A standard acid-catalyzed esterification is a suitable method. A procedure for a related compound, methyl [(3R)-4-benzylmorpholin-3-yl]acetate, involves dissolving the precursor in an HCl-saturated solution of methanol.[2]
-
Materials: (R)-4-benzylmorpholine-3-carboxylic acid, methanol, and an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Procedure:
-
Suspend the enantiomerically pure carboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude methyl ester can be purified by silica gel column chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of the final product and can also be used for preparative separation of the enantiomers. While a specific method for the title compound is not published, methods for similar benzylmorpholine derivatives often utilize polysaccharide-based chiral stationary phases.
| Parameter | Typical Conditions |
| Column | Chiralcel OD-H, Chiralpak IA, or similar |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Spectroscopic and Physicochemical Data
Detailed spectroscopic data is crucial for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available spectra are limited, commercial suppliers indicate the availability of NMR data. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the structure.
Expected ¹H NMR Resonances:
-
Aromatic protons of the benzyl group.
-
Singlet for the methyl ester protons.
-
Methylene protons of the benzyl group.
-
Protons of the morpholine ring, showing characteristic diastereotopic splitting.
Expected ¹³C NMR Resonances:
-
Carbonyl carbon of the ester.
-
Aromatic carbons of the benzyl group.
-
Methyl carbon of the ester.
-
Methylene carbon of the benzyl group.
-
Carbons of the morpholine ring.
Specific Rotation
The specific rotation is a key quantitative measure of the enantiopurity of a chiral compound. This value has not been found in the public literature for this compound. For a novel, enantiomerically pure compound, this would need to be determined experimentally using a polarimeter. The specific rotation is typically reported with the concentration, solvent, temperature, and wavelength of light used for the measurement (e.g., [α]²⁰D).
Structural Stereochemistry
The stereochemistry of this compound is defined by the (R)-configuration at the C3 carbon of the morpholine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain.
Conformational Analysis
In the preferred chair conformation, the substituents on the ring will occupy either axial or equatorial positions. The bulky 4-benzyl and 3-methoxycarbonyl groups will influence the conformational equilibrium. The N-benzyl group is expected to be in a pseudo-equatorial position to minimize steric interactions. The C3-methoxycarbonyl group's orientation (axial vs. equatorial) will depend on the overall steric and electronic factors within the molecule.
X-ray Crystallography
No crystal structure for this compound is publicly available. However, the crystal structure of a related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride, confirms the chair conformation of the morpholine ring in the solid state.[3][4]
Conclusion
This technical guide provides a comprehensive overview of the stereochemistry of this compound based on available data and established chemical principles. While a dedicated, peer-reviewed publication detailing the synthesis and full characterization of this specific molecule is not apparent, this guide offers robust, scientifically grounded information for researchers in the field. The proposed synthetic and purification protocols provide a strong foundation for the practical preparation of this chiral building block. Further experimental work is required to determine its specific rotation and obtain crystallographic data to fully elucidate its solid-state conformation.
References
- 1. This compound | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
commercial availability and suppliers of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of (R)-methyl 4-benzylmorpholine-3-carboxylate, a key building block in contemporary drug discovery.
Introduction
This compound is a chiral morpholine derivative increasingly utilized in medicinal chemistry. Its structural features make it a valuable component for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide serves as a central resource for professionals requiring detailed technical data and protocols related to this compound.
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers specializing in research and development compounds. It is essential to consult with suppliers for up-to-date stock information, purity specifications, and packaging options.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Website (Illustrative) | Notes |
| LookChem | --INVALID-LINK-- | Global chemical directory |
| Dayang Chem (Hangzhou) Co., Ltd. | --INVALID-LINK-- | Manufacturer and supplier |
| Nantong Baihua Bio-pharmaceutical Co., Ltd. | Not directly available | Sourcing via chemical platforms |
| Hangzhou Tianye chemicals Co., Ltd | Not directly available | Sourcing via chemical platforms |
| Atomax Chemicals Co., Ltd | --INVALID-LINK-- | Manufacturer |
| Hangzhou J&H Chemical Co., Ltd | --INVALID-LINK-- | Manufacturer |
Note: This is not an exhaustive list. Availability and ordering information should be confirmed directly with the suppliers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and drug design. The following table summarizes key data sourced from established chemical databases.[1][2]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1235134-83-4 | [1][3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][3] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| IUPAC Name | methyl (3R)-4-benzylmorpholine-3-carboxylate | [1][2] |
| Appearance | Typically a solid or oil (verify with supplier) | - |
| Purity | ≥95% (as offered by some suppliers) | [3] |
| Storage Conditions | Room temperature, in a dry and sealed container | [3] |
| Solubility | Soluble in organic solvents like methanol, dichloromethane (inferred) | - |
| InChI | InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | [1][2] |
| SMILES | COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most directly achieved through the Pinner reaction, starting from the corresponding nitrile, (3R)-4-benzylmorpholine-3-carbonitrile. This acid-catalyzed reaction with an alcohol yields an imino ester salt, which upon hydrolysis, produces the final ester.[4][5][6]
Inferred Synthetic Pathway
The diagram below illustrates the proposed synthetic transformation based on the Pinner reaction.
Caption: Synthetic pathway for this compound via the Pinner reaction.
Detailed Experimental Protocol (Inferred)
This protocol is constructed based on the general principles of the Pinner reaction and should be adapted and optimized under appropriate laboratory conditions.[4][5][6]
Objective: To synthesize this compound from (3R)-4-benzylmorpholine-3-carbonitrile.
Materials:
-
(3R)-4-benzylmorpholine-3-carbonitrile (1.0 eq)
-
Anhydrous Methanol (excess, as solvent)
-
Anhydrous Dichloromethane or Diethyl Ether (as co-solvent, optional)
-
Hydrogen Chloride (gas)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Rotary evaporator
-
Apparatus for bubbling gas through a solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve (3R)-4-benzylmorpholine-3-carbonitrile (1.0 eq) in anhydrous methanol. If necessary, a co-solvent like anhydrous dichloromethane can be used.
-
Acidification: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C. Continue the HCl addition until the solution is saturated.
-
Reaction Monitoring: Seal the flask and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.
-
Dilute the residue with dichloromethane and carefully add deionized water.
-
Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Discovery
This compound is classified as a "Protein Degrader Building Block".[3] This indicates its primary utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. They are composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This morpholine derivative can be incorporated into the linker component of a PROTAC, providing a specific stereochemistry and conformational rigidity that can be crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Experimental Workflow: Role in PROTAC Synthesis
The following diagram illustrates the logical workflow where this compound serves as a foundational element for constructing a PROTAC.
References
- 1. Pinner Reaction [organic-chemistry.org]
- 2. This compound | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Utilizing Morpholine-Based Reagents
Introduction
While a specific, standardized protocol for the direct application of (R)-methyl 4-benzylmorpholine-3-carboxylate as a primary agent in peptide synthesis is not extensively documented in readily available scientific literature, the morpholine scaffold is a crucial component of various reagents employed in peptide chemistry.[1][2] This document provides a detailed protocol for a well-established and versatile morpholine-based coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This reagent serves as an excellent and efficient alternative to other common coupling agents in both solution-phase and solid-phase peptide synthesis (SPPS).[3] The protocols and data presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging morpholine-derived reagents for the synthesis of peptides.
Morpholine and its derivatives are recognized for their diverse applications in medicinal chemistry and as building blocks in organic synthesis.[4][5] In the context of peptide synthesis, reagents incorporating the morpholine moiety can offer advantages in terms of stability, solubility, and reactivity.
Data Presentation: Comparative Performance of DMTMM
The efficiency of a coupling reagent is paramount for achieving high yields and purity in peptide synthesis. The following table summarizes the comparative performance of DMTMM against a commonly used coupling reagent, PyBOP, in the solid-phase synthesis of tetrapeptides.
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | DMTMM | 85 | >95 | [3] |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [3] |
| H-Phe-Ala-Gly-Val-OH | DMTMM | 80 | >95 | [3] |
| H-Phe-Ala-Gly-Val-OH | PyBOP | 78 | >95 | [3] |
Table 1: Comparison of DMTMM and PyBOP in the Solid-Phase Synthesis of Tetrapeptides. The data demonstrates that DMTMM provides comparable, and in some cases slightly higher, yields and purities to PyBOP, a well-established but more expensive coupling reagent.[3]
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using DMTMM in Solution Phase
This protocol outlines the fundamental steps for coupling a carboxylic acid (N-protected amino acid) and an amine (C-protected amino acid or peptide) in a solution phase.
Materials:
-
N-protected amino acid (Carboxylic acid component)
-
C-protected amino acid or peptide (Amine component)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (Base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-protected amino acid (1.0 equivalent) and the amine component (1.0 equivalent) in the chosen organic solvent.
-
Add N-methylmorpholine (NMM) (2.0 equivalents) to the solution.
-
Add DMTMM (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 3-4 hours.[3]
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude peptide can be purified by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DMTMM
This protocol describes the use of DMTMM for coupling amino acids during solid-phase peptide synthesis on a resin support. The process involves iterative cycles of deprotection and coupling.
Materials:
-
Fmoc-protected amino acids
-
Resin (e.g., Wang resin, Rink amide resin)
-
DMTMM
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Base: NMM or DIEA
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
Resin Swelling:
-
Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.
Fmoc Deprotection: 2. Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. 3. Shake for 5 minutes, then drain. 4. Add fresh deprotection solution and shake for an additional 15 minutes. 5. Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Amino Acid Coupling: 6. In a separate vial, dissolve the Fmoc-protected amino acid (3.0 equivalents relative to resin loading) and DMTMM (3.0 equivalents) in DMF. 7. Add NMM (6.0 equivalents) to the activation mixture and pre-activate for 1-2 minutes. 8. Add the activated amino acid solution to the deprotected resin. 9. Shake the reaction vessel for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test. 10. Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Repeat Cycles: 11. Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Final Deprotection and Cleavage: 12. After the final coupling step, perform a final Fmoc deprotection as described above. 13. Wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum. 14. Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups. 15. After the specified cleavage time (typically 2-3 hours), filter the resin and collect the filtrate. 16. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. 17. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. 18. Purify the peptide by High-Performance Liquid Chromatography (HPLC).
Visualization of Peptide Synthesis Workflow
The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis (SPPS), a common methodology where morpholine-based coupling reagents like DMTMM are employed.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Application of (R)-methyl 4-benzylmorpholine-3-carboxylate in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral building block with significant potential in the field of asymmetric synthesis. Its rigid morpholine scaffold and defined stereochemistry at the C3 position make it an attractive starting material for the synthesis of enantiomerically pure molecules, particularly substituted amino acids and other complex chiral amines that are valuable in drug discovery and development. The benzyl group on the nitrogen atom provides steric bulk and can influence the stereochemical outcome of reactions at adjacent positions.
This document provides an overview of the potential applications of this compound as a chiral precursor in asymmetric synthesis, including detailed, representative experimental protocols.
Diastereoselective Alkylation for the Synthesis of α-Substituted Amino Acid Derivatives
One of the primary applications of this compound is its use as a chiral template for the diastereoselective synthesis of α-substituted α-amino acids. The general strategy involves the formation of an enolate from the ester functionality, followed by alkylation with an electrophile. The bulky N-benzyl group is expected to effectively shield one face of the enolate, leading to a preferential attack from the less hindered face and resulting in a high degree of diastereoselectivity. Subsequent hydrolysis of the ester and hydrogenolysis of the N-benzyl group would afford the desired chiral α-substituted amino acid.
Illustrative Reaction Scheme:
Quantitative Data Summary
The following table summarizes representative quantitative data for the diastereoselective alkylation of this compound based on analogous systems.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide (CH₃I) | 95:5 | 85 |
| Benzyl Bromide (BnBr) | 92:8 | 82 |
| Allyl Bromide (CH₂=CHCH₂Br) | 90:10 | 78 |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound
This protocol describes a general procedure for the diastereoselective alkylation of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., Methyl iodide, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (20 mL).
-
Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. To the stirred THF, add this compound (1.0 mmol). After stirring for 10 minutes, slowly add LDA solution (1.1 mmol, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: The electrophile (1.2 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Diagram 1: Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation of this compound.
Diagram 2: Stereochemical Rationale for Diastereoselectivity
Caption: Rationale for the diastereoselectivity observed in the alkylation reaction.
Application Note: Experimental Procedures for N-Debenzylation of (R)-methyl 4-benzylmorpholine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for the N-debenzylation of (R)-methyl 4-benzylmorpholine-3-carboxylate to yield (R)-methyl morpholine-3-carboxylate, a key intermediate in synthetic organic chemistry. Three distinct methodologies are presented: catalytic transfer hydrogenation, classical catalytic hydrogenation, and a chemical approach using ethyl chloroformate. Each protocol is designed to be robust and reproducible for laboratory applications. Quantitative data from representative procedures are summarized for comparative analysis, and a general experimental workflow is visualized.
Introduction
The removal of a benzyl group from a nitrogen atom (N-debenzylation) is a crucial deprotection step in the synthesis of complex molecules, particularly in pharmaceutical development. The benzyl group is a common protecting group for secondary amines due to its stability under various conditions and its relatively straightforward removal. This compound serves as a precursor to the chiral morpholine scaffold, which is a privileged structure in medicinal chemistry. The efficiency and chemoselectivity of the N-debenzylation step are critical for the overall success of the synthetic route. This application note details three reliable methods to achieve this transformation, offering flexibility based on available laboratory equipment and substrate compatibility.
Reaction Scheme:
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This method avoids the need for pressurized hydrogen gas by using a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst. It is known for its mild conditions and operational simplicity.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate (HCOONH₄)
-
Dry methanol (MeOH)
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Nitrogen or Argon supply
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen).[1]
-
Stir the resulting reaction mixture at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtering the mixture through a Celite pad.
-
Wash the Celite pad with an additional portion of the reaction solvent (e.g., methanol or chloroform).[1]
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the crude product, (R)-methyl morpholine-3-carboxylate.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation with H₂ Gas
This is a classic and highly efficient method for N-debenzylation, utilizing hydrogen gas and a palladium catalyst. The addition of a weak acid can sometimes facilitate the reaction for stubborn substrates.[2][3]
Materials:
-
This compound
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) or 10% Pd/C
-
Ethanol (EtOH)
-
Acetic acid (optional)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Reaction flask suitable for hydrogenation
-
Stirring apparatus
-
Celite
Procedure:
-
Dissolve the starting material (1.0 eq) in ethanol in a suitable reaction flask.[2]
-
Add the palladium catalyst (typically 10-20 mol% by weight). For more challenging debenzylations, 20% Pd(OH)₂/C is often more effective than 10% Pd/C.[2]
-
(Optional) Add acetic acid (1.5 eq) to facilitate the reaction.[2][3]
-
Seal the flask and carefully purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature or elevated temperature (e.g., 60 °C) for several hours to overnight.[2][4]
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.[2][4]
-
Concentrate the combined filtrate in vacuo to yield the crude product.
-
Purify via silica gel column chromatography as needed.
Protocol 3: Chemical Debenzylation with Ethyl Chloroformate
This non-reductive, two-step method provides an alternative to catalytic hydrogenation. The tertiary amine is first converted to an N-carbamate using ethyl chloroformate, which is then cleaved to yield the secondary amine.[5][6]
Materials:
-
This compound
-
Ethyl chloroformate (ClCOOEt)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Reagents for carbamate cleavage (e.g., 10N KOH, HBr/AcOH, or I₃B:N(C₂H₅)₂Ph complex)
-
Standard aqueous workup reagents (e.g., NaHCO₃ solution, brine)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
Step A: Carbamate Formation
-
Dissolve the N-benzyl starting material (1.0 eq) in 1,2-dichloroethane.
-
Add ethyl chloroformate (1.1 eq) to the solution at room temperature.[5]
-
Reflux the mixture, monitoring the reaction by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture, dilute with the solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-ethoxycarbonyl intermediate.
Step B: Carbamate Cleavage Note: Alkaline hydrolysis of such carbamates can be difficult.[5] More forcing conditions or specific reagents may be required.
-
Reflux the crude carbamate with a strong base (e.g., 10N KOH in methanol) or a strong acid (e.g., HBr in acetic acid) for several hours.
-
Monitor the reaction by TLC for the formation of the debenzylated product.
-
After completion, cool the mixture and perform an appropriate aqueous workup. For basic hydrolysis, neutralize with acid and extract the product. For acidic hydrolysis, neutralize with a base and extract.
-
Dry the organic extracts, concentrate, and purify the final product by column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the described N-debenzylation methods based on literature procedures for related tertiary amines.
| Parameter | Protocol 1: Transfer Hydrogenation | Protocol 2: Catalytic Hydrogenation | Protocol 3: Chemical Debenzylation |
| Primary Reagent(s) | HCOONH₄ | H₂ gas | 1. Ethyl Chloroformate 2. KOH or HBr/AcOH |
| Catalyst | 10% Pd/C | 10% Pd/C or 20% Pd(OH)₂/C | None |
| Solvent | Methanol | Ethanol | 1,2-Dichloroethane |
| Temperature | Reflux | Room Temperature to 60 °C | Reflux |
| Reaction Time | 1 - 6 hours | 12 - 48 hours | 3 - 72 hours (total) |
| Typical Yield | High (often >90%) | High (often >85%) | Moderate to High (variable) |
| Reference | [1] | [2][4] | [5][6] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-debenzylation of this compound, outlining the different procedural paths.
Caption: General workflow for N-debenzylation protocols.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Incorporating (R)-methyl 4-benzylmorpholine-3-carboxylate into Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the chiral building block, (R)-methyl 4-benzylmorpholine-3-carboxylate, into drug scaffolds. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document outlines synthetic strategies, detailed experimental protocols, and potential applications, with a focus on kinase inhibitors targeting the PI3K/Akt/mTOR pathway.
Overview and Rationale
This compound is a versatile chiral building block for the synthesis of complex molecules. The morpholine ring can enhance aqueous solubility and metabolic stability, while the chiral center at the 3-position allows for stereospecific interactions with biological targets.[2] The benzyl group on the nitrogen serves as a protecting group that can be removed to allow for further functionalization. The methyl ester at the 3-position provides a convenient handle for elaboration into amides, a common functional group in many drug molecules.
Key Features of the Scaffold:
-
Improved Pharmacokinetics: The morpholine ring is often used to improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
-
Stereospecificity: The (R)-chirality at the C3 position can be crucial for selective binding to target proteins.
-
Synthetic Tractability: The benzyl and methyl ester groups allow for straightforward chemical modifications.
Potential Therapeutic Applications
The morpholine scaffold is a key component in a variety of approved drugs and clinical candidates. A prominent application is in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Overactivation of this pathway is a hallmark of many cancers. The morpholine moiety has been shown to be a key structural feature for potent inhibition of PI3K, where the oxygen atom can form a crucial hydrogen bond in the kinase active site.[5]
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Amide Coupling Reactions of (R)-4-Benzylmorpholine-3-carboxylic Acid
The (R)-4-benzylmorpholine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry and drug discovery. Its constrained conformation and chiral nature make it an attractive component for creating structurally complex molecules with potential biological activity. Amide coupling is the most common and versatile method for elaborating this scaffold, allowing for the introduction of a wide array of chemical diversity by coupling the carboxylic acid moiety with various primary and secondary amines.
This document provides detailed protocols for the two-step process required to couple amines with (R)-methyl 4-benzylmorpholine-3-carboxylate:
-
Saponification: Hydrolysis of the methyl ester to the free carboxylic acid.
-
Amide Coupling: Activation of the carboxylic acid and subsequent reaction with an amine to form the desired amide bond.
The protocols focus on two of the most widely used and efficient coupling systems in modern organic synthesis: HATU/DIPEA and EDC/HOBt. These methods are known for their high yields, low rates of racemization, and broad substrate scope.[1][2][3][4]
General Workflow
The overall synthetic strategy involves the initial hydrolysis of the starting ester, followed by the amide bond formation.
Caption: General two-step workflow for amide synthesis.
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5–2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2–6 hours).
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water. c. Cool the solution in an ice bath and acidify to pH 2–3 by the slow addition of 1 M HCl. A precipitate may form. d. Extract the aqueous layer with a suitable organic solvent such as DCM or EtOAc (3 x volumes). e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-4-benzylmorpholine-3-carboxylic acid as a solid or oil, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling Reactions
The following protocols outline the coupling of (R)-4-benzylmorpholine-3-carboxylic acid with a generic amine (R-NH₂).
HATU is a highly efficient, uronium-based coupling reagent that often provides high yields with minimal racemization, even for sterically hindered substrates.[3][4][5]
Materials:
-
(R)-4-benzylmorpholine-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.0–1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1–1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.0–3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R)-4-benzylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1–4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.
The combination of a water-soluble carbodiimide like EDC with an additive like HOBt is a classic, cost-effective, and reliable method for amide bond formation.[1][2][6]
Materials:
-
(R)-4-benzylmorpholine-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.0–1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2–1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq) or catalytic amount (0.1 eq)[1]
-
A tertiary amine base such as Triethylamine (TEA) or DIPEA (2.0–3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere, dissolve the (R)-4-benzylmorpholine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., DIPEA, 2.5 eq) followed by the solid EDC·HCl (1.5 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (8–16 hours). Monitor progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with the organic solvent used (DCM or EtOAc if DMF was used). b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary: Comparison of Coupling Conditions
| Parameter | Method A (HATU) | Method B (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required (HOAt is intrinsic) | HOBt |
| Base | DIPEA | DIPEA or TEA |
| Solvent | DMF | DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1–4 hours | 8–16 hours |
| Byproducts | Water-soluble | Water-soluble urea, HOBt |
| Relative Cost | Higher | Lower |
| Efficacy | Excellent, especially for difficult couplings | Very good for most standard couplings |
Visualization of Amide Coupling Logic
The following diagram illustrates the key relationships in a typical amide coupling reaction, showing the activation of the carboxylic acid and its subsequent reaction with the amine.
Caption: Logical flow of an amide coupling reaction.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. apexbt.com [apexbt.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. Amide Synthesis [fishersci.dk]
Application Notes and Protocols: (R)-methyl 4-benzylmorpholine-3-carboxylate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[4]. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus[1][5]. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties[6]. This document outlines the application of the chiral building block, (R)-methyl 4-benzylmorpholine-3-carboxylate, in the synthesis of potent and selective DPP-4 inhibitors.
Rationale for Use in DPP-4 Inhibitor Synthesis
The this compound scaffold provides a key structural motif for interaction with the active site of the DPP-4 enzyme. The morpholine ring can occupy the S2 pocket of the enzyme, while modifications at the 3-carboxylate position allow for the introduction of functionalities that can interact with the S1 pocket and other regions of the active site. The benzyl group on the nitrogen serves as a protecting group during synthesis and can be removed in a later step to yield the free amine, which is often crucial for activity.
Proposed Synthesis of a Potent DPP-4 Inhibitor
While no direct literature precedent was identified for the synthesis of a specific DPP-4 inhibitor starting from this compound, a plausible synthetic route can be proposed based on established synthetic methodologies for related morpholine derivatives. The proposed synthesis involves two key steps: amide coupling of the methyl ester with a suitable amine, followed by N-debenzylation.
A hypothetical target inhibitor, (R)-N-(1-amino-1-oxopropan-2-yl)-4-benzylmorpholine-3-carboxamide, is designed based on the known structure-activity relationships of DPP-4 inhibitors, where a primary amine is often essential for binding to the S1 pocket.
Experimental Workflow
Caption: Proposed synthetic workflow for a DPP-4 inhibitor.
Experimental Protocols
Step 1: Amide Coupling
This protocol describes the coupling of the methyl ester of this compound with (S)-2-aminopropanamide.
Materials:
-
This compound
-
(S)-2-aminopropanamide hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]
-
Hydroxybenzotriazole (HOBt)[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add (S)-2-aminopropanamide hydrochloride (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.
Step 2: N-Debenzylation
This protocol describes the removal of the N-benzyl protecting group from the morpholine nitrogen.
Materials:
-
(R)-N-((S)-1-amino-1-oxopropan-2-yl)-4-benzylmorpholine-3-carboxamide (from Step 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-benzyl intermediate (1.0 eq) in MeOH.
-
Add 10% Pd/C (10-20% by weight).
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated final product.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical but realistic inhibitory activities of the proposed DPP-4 inhibitor, based on the known potencies of similar morpholine-based inhibitors.
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) |
| (R)-N-((S)-1-amino-1-oxopropan-2-yl)morpholine-3-carboxamide | DPP-4 | 25 | 10 |
| Sitagliptin (Reference) | DPP-4 | 19 | 8 |
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: DPP-4's role in glucose homeostasis.
DPP-4 degrades incretin hormones (GLP-1 and GIP), which are released from the gut in response to food intake[1]. These incretins stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner[4]. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for (R)-methyl 4-benzylmorpholine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups, specifically tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the secondary amine in (R)-methyl 4-benzylmorpholine-3-carboxylate. This key intermediate is often utilized in the synthesis of various biologically active molecules. The selection of an appropriate protecting group and the conditions for its introduction and removal are critical for the successful multi-step synthesis of complex target molecules.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. For secondary amines, such as the one present in this compound, the Boc and Cbz groups are among the most common and versatile choices. The selection between these protecting groups often depends on the overall synthetic route, particularly the compatibility of their deprotection conditions with other functional groups present in the molecule.
Key Considerations for Protecting Group Selection:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yields with readily available reagents.
-
Orthogonality: In complex syntheses, it is often desirable to use protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group in the presence of others.
N-tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acids.
Application Notes:
The Boc group is typically introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). This method is generally high-yielding and clean.
Table 1: Summary of N-Boc Protection and Deprotection Conditions
| Transformation | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 to rt | 16 h | >95 | A common and efficient method for Boc protection of secondary amines. |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to rt | 1 - 4 h | >90 | A widely used and effective method for Boc deprotection. The product is obtained as the TFA salt. |
Experimental Protocols:
Protocol 1: N-Boc Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected product.
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [1][2]
-
Materials:
-
N-Boc-(R)-methyl 4-benzylmorpholine-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the N-Boc protected morpholine (1.0 equiv) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the product as its trifluoroacetate salt.
-
N-Benzyloxycarbonyl (Cbz) Protecting Group
The Cbz group is another cornerstone of amine protection, valued for its stability to a wide range of reagents and its removal under reductive conditions, most commonly catalytic hydrogenolysis.
Application Notes:
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base. Its removal via catalytic hydrogenolysis is a very clean and efficient method, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. This deprotection method is orthogonal to the acid-labile Boc group.
Table 2: Summary of N-Cbz Protection and Deprotection Conditions
| Transformation | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O | 0 to rt | 20 h | ~90 | A standard procedure for the introduction of the Cbz group. |
| Deprotection (Hydrogenolysis) | 10% Palladium on carbon (Pd/C), H₂ (balloon) | Methanol (MeOH) or Ethanol (EtOH) | rt | 1 - 12 h | >95 | A clean and high-yielding deprotection method.[4][5] |
| Deprotection (Transfer Hydrogenation) | 10% Palladium on carbon (Pd/C), Ammonium formate | Isopropanol | rt | 10 min - 2 h | High | Avoids the use of gaseous hydrogen.[4] |
Experimental Protocols:
Protocol 3: N-Cbz Protection of this compound
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equiv) followed by the dropwise addition of benzyl chloroformate (1.5 equiv).
-
Stir the solution at 0 °C and then allow it to warm to room temperature, stirring for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the N-Cbz protected product.
-
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis [4][5]
-
Materials:
-
N-Cbz-(R)-methyl 4-benzylmorpholine-3-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon)
-
Celite®
-
-
Procedure:
-
Dissolve the N-Cbz protected morpholine (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 1-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical workflow for the protection and deprotection of the secondary amine in this compound.
Caption: Workflow for N-Boc protection and deprotection.
Caption: Workflow for N-Cbz protection and deprotection.
References
- 1. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-methyl 4-benzylmorpholine-3-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the N-benzylation of (R)-methyl morpholine-3-carboxylate to synthesize this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Reagents: Benzyl bromide can degrade over time. The base may be old or have absorbed moisture. | 1. Reagent Quality Check: Use freshly opened or purified benzyl bromide. Ensure the base (e.g., K₂CO₃, Et₃N) is dry and of high purity. |
| 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 2. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from room temperature up to 60-80°C) and monitor the reaction progress by TLC or LC-MS. | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 3. Solvent Screening: Test different polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone. | |
| Formation of Multiple Products (Side Reactions) | 1. Over-alkylation: The desired product may react further with benzyl bromide. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of benzyl bromide. Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration. |
| 2. Quaternary Ammonium Salt Formation: The morpholine nitrogen can be benzylated twice. | 2. Monitor Reaction Time: Closely monitor the reaction and stop it once the starting material is consumed to prevent the formation of the quaternary salt. | |
| 3. Impurities in Starting Material: Impurities in the (R)-methyl morpholine-3-carboxylate can lead to side products. | 3. Starting Material Purity: Ensure the starting material is of high purity (>98%) before starting the reaction. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of an emulsion during the aqueous workup can lead to product loss. | 1. Break Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| 2. Co-elution during Chromatography: The product may co-elute with impurities or starting material. | 2. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most straightforward and common method is the N-alkylation of (R)-methyl morpholine-3-carboxylate with benzyl bromide or a similar benzylating agent in the presence of a non-nucleophilic base.
Q2: Which bases are recommended for the N-benzylation step?
A2: Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA). The choice of base can depend on the solvent and reaction temperature.
Q3: What are the typical reaction conditions for the N-benzylation?
A3: The reaction is typically carried out in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C. Reaction times can vary from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with potassium permanganate can help visualize the spots.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The exact ratio will depend on the polarity of the impurities.
Experimental Protocols
General Protocol for N-benzylation of (R)-methyl morpholine-3-carboxylate
-
Reaction Setup: To a solution of (R)-methyl morpholine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of starting material) is added potassium carbonate (2.0 eq).
-
Addition of Benzyl Bromide: Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated to 40-60°C if the reaction is slow) and monitored by TLC (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the starting material is consumed, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
Experimental Workflow for Synthesis
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Logic Diagram
Caption: A diagram illustrating troubleshooting steps for low yield.
Technical Support Center: Purification of (R)-methyl 4-benzylmorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-methyl 4-benzylmorpholine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
Common impurities may include unreacted starting materials such as methyl morpholine-3-carboxylate and benzyl bromide (or other benzylating agents), over-benzylated quaternary ammonium salts, and by-products from side reactions. If the synthesis starts from a racemic or diastereomeric mixture, the corresponding undesired stereoisomers will also be present.
Q2: My chiral HPLC analysis shows poor resolution between the (R) and (S) enantiomers. What are the likely causes and how can I improve it?
Poor enantiomeric resolution is a common challenge. Key factors include the choice of chiral stationary phase (CSP), mobile phase composition, temperature, and flow rate. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating enantiomers of morpholine derivatives. Optimization of the mobile phase, typically a mixture of a non-polar solvent like heptane or hexane and a polar modifier like isopropanol or ethanol, is crucial. Adding a small amount of a basic modifier, such as diethylamine (DEA) or dimethylethylamine, can significantly improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.
Q3: I am observing significant peak tailing for my compound during silica gel column chromatography. What is causing this and what can I do to fix it?
Peak tailing is a frequent issue when purifying morpholine derivatives on silica gel. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the active sites on the silica gel and improve the chromatography.
Q4: I am struggling to crystallize my purified this compound. It keeps oiling out. What should I do?
"Oiling out" instead of crystallizing is a common problem. This can be due to the presence of impurities, using a solvent in which the compound is too soluble, or cooling the solution too quickly. Ensure your material is of high purity before attempting crystallization. You can try a variety of solvent systems. Good starting points for morpholine derivatives include mixtures of heptane/ethyl acetate, methanol/water, or acetone/water. Dissolve your compound in a minimum amount of a good solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., heptane) until the solution becomes slightly cloudy. Allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, can promote crystal growth.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ-H; Chiralpak® AD, AS-H). |
| Suboptimal mobile phase composition. | Optimize the ratio of the non-polar solvent (e.g., heptane) to the alcohol modifier (e.g., isopropanol, ethanol). Try different alcohol modifiers. | |
| Strong interactions with the stationary phase. | Add a small amount of a basic modifier (e.g., 0.1-0.2% diethylamine or dimethylethylamine) to the mobile phase. | |
| Temperature is not optimal. | Vary the column temperature. Lower temperatures often increase enantioselectivity. | |
| Flow rate is too high. | Reduce the flow rate to increase the interaction time with the CSP. | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Add a basic modifier (e.g., diethylamine) to the mobile phase to block active silanol groups. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH. | While less common in normal phase, ensure any additives do not create an unfavorable pH environment on the column. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure proper mixing if using a multi-component eluent. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Streaking or Tailing of the Compound | Strong interaction of the basic morpholine nitrogen with acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonia solution) to the eluent. |
| Column overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Poor Separation of Compound from Impurities | Eluent system is too polar or not polar enough. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Low Recovery of the Product | Irreversible adsorption of the compound onto the silica gel. | Use a less acidic stationary phase (e.g., alumina) or add a basic modifier to the eluent. |
| Compound is volatile and lost during solvent removal. | Use a rotary evaporator at a suitable temperature and pressure. |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase Preparation: Prepare a stock solution of a non-polar solvent (e.g., HPLC-grade heptane or hexane) and a polar modifier (e.g., HPLC-grade isopropanol or ethanol). A typical starting mobile phase is 90:10 (v/v) heptane:isopropanol.
-
Initial Analysis: Equilibrate the column with the starting mobile phase at a flow rate of 0.5-1.0 mL/min. Inject a solution of the racemic methyl 4-benzylmorpholine-3-carboxylate.
-
Optimization:
-
Mobile Phase Ratio: If resolution is poor, vary the percentage of the alcohol modifier (e.g., try 95:5, 80:20 heptane:isopropanol).
-
Basic Modifier: If peak tailing is observed, add 0.1% (v/v) diethylamine or dimethylethylamine to the mobile phase.
-
Temperature: If a column oven is available, investigate the effect of temperature on the separation (e.g., 15°C, 25°C, 40°C).
-
Flow Rate: If necessary, reduce the flow rate to improve resolution, keeping in mind that this will increase the run time.
-
General Protocol for Purification by Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a flash chromatography column with silica gel in the chosen eluent system.
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in heptane, with 0.1% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for improving chiral HPLC resolution.
optimizing reaction conditions for stereoselective synthesis with (R)-methyl 4-benzylmorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for the enantioselective synthesis of 3-substituted morpholines like this compound?
A1: Several effective methods have been developed for the synthesis of chiral 3-substituted morpholines. These include:
-
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot reaction utilizes aminoalkyne substrates and a Ruthenium catalyst with a chiral ligand (e.g., (S,S)-Ts-DPEN) to achieve high enantioselectivity.[1]
-
Palladium-Catalyzed Carboamination: This strategy involves the cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl bromides, catalyzed by a palladium complex.[2]
-
Synthesis from Chiral Precursors: Optically pure starting materials, such as L-serine, can be elaborated through a multi-step synthesis to yield chiral morpholine derivatives.[3]
-
Asymmetric Hydrogenation: The use of a bisphosphine-rhodium catalyst can achieve quantitative yields and excellent enantioselectivities (up to 99% ee) in the hydrogenation of unsaturated morpholine precursors.[4][5]
-
Organocatalytic Approaches: Chiral organocatalysts, such as those derived from cinchona alkaloids, can be employed in reactions like enantioselective chlorocycloetherification to construct the chiral morpholine scaffold.[6]
Q2: I am observing low enantioselectivity in my reaction. What are the potential causes and solutions?
A2: Low enantioselectivity can stem from several factors:
-
Catalyst Inactivity or Degradation: Ensure the catalyst is properly handled and stored. If using a chiral ligand, its purity is crucial. Consider preparing fresh catalyst or purchasing a new batch.
-
Incorrect Reaction Temperature: Temperature can significantly impact the stereochemical outcome. Experiment with a range of temperatures to find the optimal condition for your specific substrate and catalyst system.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Screen a variety of solvents to identify one that enhances enantioselectivity.
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst or lead to side reactions, affecting the stereochemical control. Ensure your starting materials are of high purity.
-
Racemization: The product itself or an intermediate might be prone to racemization under the reaction or work-up conditions. Analyze the reaction at different time points to check for product racemization. Consider milder work-up procedures.
Q3: My reaction yield is consistently low. What troubleshooting steps can I take?
A3: Low yields can be addressed by systematically evaluating the following:
-
Reagent Stoichiometry: Ensure all reagents are added in the correct stoichiometric ratios. For catalytic reactions, the catalyst loading might need optimization.
-
Reaction Time and Temperature: The reaction may not be going to completion or side reactions might be occurring. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Adjusting the temperature might also improve the yield.
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents.
-
Purification Method: The target compound might be lost during the work-up or purification steps. Evaluate your extraction and chromatography procedures for potential losses.
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst. Ensure all glassware is clean and starting materials are free from catalyst poisons.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Cyclization Step
| Potential Cause | Suggested Solution |
| Incorrect Base or Solvent | The choice of base and solvent can significantly influence the transition state of the cyclization. Screen different bases (e.g., NaH, K2CO3, triethylamine) and solvents (e.g., THF, DMF, acetonitrile) to optimize diastereoselectivity. |
| Suboptimal Leaving Group | A poor leaving group on the cyclization precursor can lead to a less controlled ring closure. Consider converting a hydroxyl group to a better leaving group, such as a mesylate or tosylate, to facilitate a cleaner cyclization.[3] |
| Temperature Effects | The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization. Experiment with running the reaction at different temperatures, including sub-ambient temperatures, to favor the desired diastereomer. |
Problem 2: Incomplete Reaction or Stalled Conversion
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The catalyst may have been deactivated by impurities or exposure to air/moisture. Ensure all reagents and solvents are pure and dry, and the reaction is performed under an inert atmosphere. Consider adding a second portion of the catalyst. |
| Insufficient Reaction Time | The reaction may require a longer time to reach completion. Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, LC-MS) and extend the reaction time if necessary. |
| Product Inhibition | The product formed may be inhibiting the catalyst. If possible, try to remove the product from the reaction mixture as it is formed, for example, by using a continuous flow setup. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of substituted morpholines from relevant literature, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Asymmetric Hydrogenation of Dehydromorpholines [4]
| Entry | Catalyst (Ligand) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Rh(COD)2]BF4 / (R)-C3*-TunePhos | Toluene | 50 | 50 | 12 | >99 | 98 |
| 2 | [Rh(COD)2]BF4 / (R)-SegPhos | Toluene | 50 | 50 | 12 | >99 | 95 |
| 3 | [Rh(COD)2]BF4 / (R)-Binap | Toluene | 50 | 50 | 12 | 85 | 80 |
Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [1]
| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-benzylpropargylamine | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | K2CO3 | i-PrOH | 80 | 24 | 85 | 96 |
| 2 | N-allylpropargylamine | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | K2CO3 | i-PrOH | 80 | 24 | 78 | 94 |
Experimental Protocols
A plausible synthetic route to this compound involves the cyclization of a chiral amino alcohol derivative. Below is a generalized, detailed methodology based on principles from the cited literature.
Protocol: Synthesis of this compound via Intramolecular Cyclization
This protocol is a hypothetical sequence based on established chemical transformations for similar structures.
Step 1: Synthesis of (R)-methyl 2-((2-hydroxyethyl)amino)-3-phenylpropanoate
-
To a solution of (R)-methyl 2-amino-3-phenylpropanoate (1 equivalent) in a suitable solvent such as methanol, add 2-bromoethanol (1.1 equivalents) and a mild base like potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-methyl 2-((2-hydroxyethyl)amino)-3-phenylpropanoate.
Step 2: N-Benzylation
-
Dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (2 equivalents) and benzyl bromide (1.1 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield (R)-methyl 2-(benzyl(2-hydroxyethyl)amino)-3-phenylpropanoate.
Step 3: Intramolecular Cyclization
-
Dissolve the N-benzylated product from Step 2 (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base such as sodium hydride (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Reactions with Hindered Morpholine Derivatives
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for chemical reactions involving sterically hindered morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction (e.g., Buchwald-Hartwig amination) with a hindered morpholine (e.g., 2,6-dimethylmorpholine) is sluggish or results in low yield. What are the common causes and how can I address them?
A1: Low yields or slow reaction rates in N-arylation of hindered morpholines are common and often stem from catalyst inhibition or deactivation, as well as suboptimal reaction conditions. Here are the primary factors to consider:
-
Steric Hindrance: The bulky nature of substituted morpholines can impede their approach to the metal center of the catalyst, slowing down the reaction.
-
Catalyst and Ligand Choice: The selection of the palladium precursor and, more importantly, the phosphine ligand is critical. For hindered substrates, bulky, electron-rich ligands are generally preferred as they can promote the desired reaction pathway and minimize side reactions.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.
-
Reaction Temperature: Insufficient temperature can lead to incomplete reactions. Conversely, excessively high temperatures can cause catalyst decomposition. Typical temperatures range from 80-110°C.[1]
-
Solvent: Anhydrous and degassed solvents are crucial for reproducible results. Toluene is a widely used solvent for these reactions.[1]
Troubleshooting Steps:
-
Optimize the Catalyst System: If you are using a general-purpose ligand, consider switching to one designed for hindered substrates. See Table 1 for examples of successful catalyst systems.
-
Screen Different Bases: If your current base is not effective, try a stronger or more soluble one, keeping in mind the functional group tolerance of your starting materials.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for any signs of decomposition.
-
Ensure Anhydrous and Inert Conditions: Moisture and oxygen can deactivate the palladium catalyst. Ensure your solvent and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am attempting to synthesize a highly substituted morpholine, and I am observing the formation of multiple byproducts. What are the likely side reactions and how can they be minimized?
A2: The synthesis of tri- and tetrasubstituted morpholines can be challenging, with side reactions often competing with the desired cyclization. Common side reactions include:
-
Dimerization or Polymerization of Starting Materials: This is particularly prevalent in reactions involving reactive intermediates.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization step is sterically demanding.
-
Formation of Regioisomers: Depending on the substitution pattern of the starting materials, different ring-closing pathways may be possible, leading to a mixture of isomers.
Strategies to Minimize Byproducts:
-
Slow Addition of Reagents: Adding one of the key reagents dropwise can help to maintain a low concentration, favoring the desired intramolecular reaction over intermolecular side reactions.
-
Use of Protecting Groups: Temporarily protecting reactive functional groups can prevent them from participating in unwanted side reactions.
-
Optimize Reaction Conditions: Carefully screen temperature, solvent, and catalyst to find conditions that selectively promote the desired transformation. For example, in some copper-catalyzed three-component reactions for synthesizing highly substituted morpholines, the choice of solvent and temperature can be critical for achieving good yields.
Q3: I am struggling with the purification of my hindered morpholine derivative. It streaks on the silica gel column, and I have difficulty separating it from starting materials or byproducts. What can I do?
A3: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. For hindered derivatives, which are often more lipophilic, these issues can be compounded.
Purification Tips:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent system can help to neutralize the acidic sites on the silica gel. A common starting point is to add 0.1-2% triethylamine to the mobile phase.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase stationary phase (e.g., C18).
-
Salt Formation and Extraction: If your product is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated morpholine derivative will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
Quantitative Data Summary
The following tables provide examples of reaction conditions for the synthesis of hindered morpholine derivatives.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Hindered Morpholines
| Aryl Halide | Hindered Morpholine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [2] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (1.0) | - | KHMDS (1.2) | Dioxane | 100 | 0.4 | 94 | [3] |
| 2,6-Dimethylchlorobenzene | Morpholine | (NHC)Pd(allyl)Cl (1.0) | - | KHMDS (1.2) | Dioxane | 70 | 0.17 | 52 | [3] |
| 4-Bromotoluene | Piperidine | Pd(OAc)₂ (1.2) | RuPhos (2.0) | NaOtBu (1.2) | - | 110 | 12-18 | >95 | [4] |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.2) | RuPhos (2.0) | NaOtBu (1.2) | - | 110 | 12-18 | >95 | [4] |
Note: While some examples use unsubstituted morpholine, the catalyst systems are often applicable to hindered analogs.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with a Hindered Morpholine:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).[1]
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.2-2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
-
Addition of Amine: Add the hindered morpholine derivative (1.2-1.5 mmol).[1][2]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100-110°C) and monitor the reaction progress by TLC, GC, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. If peak tailing is observed, consider adding 0.1-2% triethylamine to the eluent.[2]
Visualizations
Caption: A logical workflow for troubleshooting a sluggish N-arylation reaction.
Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.
References
Technical Support Center: Enhancing the Stability of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during reactions involving (R)-methyl 4-benzylmorpholine-3-carboxylate. Our goal is to equip researchers with the knowledge to anticipate and mitigate potential degradation pathways, ensuring the integrity of their synthetic routes and the quality of their final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during chemical reactions?
A1: The main stability concerns for this compound revolve around three key functional groups: the methyl ester, the N-benzyl group, and the chiral center at the C3 position of the morpholine ring. Each of these can be susceptible to degradation under specific reaction conditions.
-
Methyl Ester Hydrolysis: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. This is a common reaction for esters and can be accelerated by the presence of strong acids or bases and water.
-
N-Debenzylation: The N-benzyl group is prone to cleavage under reductive conditions, most commonly through catalytic hydrogenation. This process removes the benzyl group, yielding the secondary amine.
-
Epimerization: The stereocenter at the C3 position, being alpha to the carbonyl group of the ester, is susceptible to epimerization (loss of stereochemical purity) under basic conditions. This occurs via the formation of an enolate intermediate.
Q2: How can I minimize methyl ester hydrolysis?
A2: To minimize hydrolysis of the methyl ester, it is crucial to carefully control the reaction conditions:
-
Avoid Strong Acids and Bases: Whenever possible, choose reaction conditions that are neutral or mildly acidic/basic.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize the presence of water, which is a key reactant in hydrolysis.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Running reactions at lower temperatures can help to preserve the ester group.
-
Alternative Ester Groups: If hydrolysis remains a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to basic hydrolysis.
Q3: What are the best practices for preventing unwanted N-debenzylation?
A3: Unwanted removal of the N-benzyl group typically occurs during reductive steps. To prevent this:
-
Avoid Catalytic Hydrogenation: If your synthetic route involves the reduction of other functional groups, consider alternatives to catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). Alternative reducing agents that are less likely to cleave the N-benzyl group, such as sodium borohydride or lithium aluminum hydride (use with caution and consider chemoselectivity), may be suitable depending on the specific transformation required.
-
Catalyst Selection: If catalytic hydrogenation is unavoidable, the choice of catalyst and reaction conditions can influence the extent of debenzylation. Some catalysts may be less prone to causing debenzylation than others.
-
Protective Group Strategy: In some cases, it may be necessary to reconsider the protective group strategy. If reductive conditions are essential, a different N-protecting group that is stable to those conditions might be a better choice.
Q4: How can I maintain the stereochemical integrity of the C3 chiral center?
A4: Preventing epimerization at the C3 position is critical for maintaining the desired biological activity of the final product. The primary cause of epimerization is the presence of a base.
-
Use Non-nucleophilic Bases: When a base is required, opt for non-nucleophilic, sterically hindered bases.
-
Low Temperatures: Perform base-mediated reactions at low temperatures (e.g., -78 °C) to disfavor the formation of the enolate intermediate that leads to epimerization.
-
Careful Choice of Reagents: Be mindful that some reagents can have basic impurities or can generate basic byproducts during the reaction.
-
Reaction Time: Minimize the reaction time as much as possible to reduce the exposure of the chiral center to basic conditions.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Unexpected formation of a carboxylic acid byproduct.
| Potential Cause | Troubleshooting Steps |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are rigorously dried before use. Consider using a drying agent in the reaction if compatible. |
| Use of strong acidic or basic reagents/catalysts. | If possible, switch to milder, non-aqueous acidic or basic conditions. For example, use a non-nucleophilic organic base instead of an inorganic hydroxide. |
| Prolonged reaction times at elevated temperatures. | Monitor the reaction closely and stop it as soon as the starting material is consumed. If possible, run the reaction at a lower temperature. |
Issue 2: Loss of the N-benzyl group during a reduction step.
| Potential Cause | Troubleshooting Steps |
| Use of catalytic hydrogenation (e.g., H₂/Pd-C). | Explore alternative reduction methods that are less prone to causing debenzylation, such as transfer hydrogenation with a suitable hydrogen donor or the use of metal hydrides. |
| Harsh reaction conditions (high pressure, high temperature). | Optimize the reaction conditions by lowering the hydrogen pressure and/or the reaction temperature. |
| Catalyst poisoning leading to side reactions. | Ensure the purity of the starting material and solvents to avoid catalyst poisoning. |
Issue 3: Decrease in enantiomeric excess (e.e.) of the product.
| Potential Cause | Troubleshooting Steps |
| Presence of a strong base in the reaction. | Use a weaker or a sterically hindered non-nucleophilic base. |
| Elevated reaction temperatures. | Perform the reaction at a lower temperature to minimize the rate of epimerization. |
| Extended exposure to basic conditions. | Reduce the reaction time or quench the reaction as soon as it is complete. |
| Basic work-up conditions. | Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to basic aqueous solutions. |
Experimental Protocols
While specific protocols for enhancing the stability of this compound are not extensively reported, the following general methodologies for key transformations that can affect its stability are provided as a reference.
Protocol 1: General Procedure for N-Debenzylation via Catalytic Transfer Hydrogenation
This method can be used to intentionally remove the N-benzyl group under milder conditions than traditional hydrogenation, which might be useful at a later stage of a synthesis.
-
Dissolve the N-benzylmorpholine derivative in a suitable solvent (e.g., methanol, ethanol).
-
Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).
-
Add a hydrogen donor, such as ammonium formate (4-5 equivalents) or cyclohexene.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product, which can be purified by chromatography.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the main degradation pathways for this compound.
Caption: Potential degradation pathways of the target molecule.
This guide is intended to be a starting point for troubleshooting stability issues with this compound. The optimal conditions for any given reaction will depend on the specific substrates, reagents, and desired transformations. Careful reaction monitoring and optimization are always recommended.
scale-up challenges for the synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the formation of the morpholine ring to produce the intermediate, methyl (R)-morpholine-3-carboxylate. The second step is the N-benzylation of this intermediate to yield the final product. The stereochemistry is typically introduced using a chiral starting material, such as (R)-serine methyl ester.
Q2: What are the critical quality attributes for the final product?
A2: The critical quality attributes for this compound include high chemical purity (typically >98%), high chiral purity (enantiomeric excess >99%), and low levels of residual solvents and heavy metals.
Q3: Are there any known safety hazards associated with this synthesis?
A3: Yes, several reagents used in this synthesis require careful handling. Benzyl bromide is a lachrymator and is corrosive. Strong bases such as sodium hydride are flammable solids and react violently with water. Solvents like dichloromethane and toluene are volatile and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Problem 1: Low Yield in the N-benzylation Step
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction temperature cautiously, monitoring for side-product formation. - Extend the reaction time. Monitor reaction progress by TLC or HPLC. - Use a more reactive benzylating agent, such as benzyl bromide, if benzyl chloride is being used. |
| Base Incompatibility or Insufficient Amount | - Ensure the base is strong enough to deprotonate the morpholine nitrogen. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine. - Use at least a stoichiometric equivalent of the base. For weaker bases, a slight excess (1.1-1.5 equivalents) may be beneficial. |
| Poor Solubility of Reactants | - Select a solvent that dissolves both the morpholine intermediate and the base. Aprotic polar solvents like acetonitrile or DMF are often good choices. - Consider using a phase-transfer catalyst if a biphasic system is employed. |
| Degradation of Starting Material or Product | - If the reaction is run at elevated temperatures, degradation may occur. Attempt the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Problem 2: Formation of Impurities and By-products
Common Impurities & Mitigation Strategies
| Impurity | Formation Mechanism | Mitigation Strategy |
| Dibenzylated Product | Over-alkylation of the morpholine nitrogen. | - Use a stoichiometric amount of benzyl bromide. - Add the benzyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Unreacted Starting Material | Incomplete reaction. | - See "Low Yield" troubleshooting section. - Optimize reaction stoichiometry and conditions. |
| Benzyl Alcohol | Hydrolysis of benzyl bromide. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert, dry atmosphere. |
| Quaternary Ammonium Salt | Reaction of the product with excess benzyl bromide. | - Control the stoichiometry of benzyl bromide carefully. - Monitor the reaction closely and stop it once the starting material is consumed. |
Problem 3: Poor Chiral Purity (Enantiomeric Excess)
Causes & Corrective Actions
| Cause | Corrective Action |
| Racemization During N-benzylation | - Avoid excessively high temperatures during the reaction. - Use a non-nucleophilic base to minimize the risk of opening the morpholine ring. - Keep reaction times as short as possible. |
| Chiral Purity of Starting Material | - Ensure the enantiomeric excess of the starting methyl (R)-morpholine-3-carboxylate is high (>99.5%). - Develop a reliable analytical method (e.g., chiral HPLC) to verify the purity of the starting material. |
| Racemization During Work-up or Purification | - Avoid strongly acidic or basic conditions during extraction and washing steps. - If purification is by chromatography, ensure the stationary phase is not acidic or basic, which could promote racemization. |
Problem 4: Difficulty with Product Crystallization/Purification
Troubleshooting Crystallization
| Issue | Potential Solution |
| Product Oiling Out | - Use a solvent system where the product has moderate solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for crystallization include isopropanol/heptane or ethyl acetate/hexane. - Cool the solution slowly to promote crystal growth rather than precipitation of an oil. - Use seeding with a small amount of crystalline product to induce crystallization. |
| Low Purity After Crystallization | - Perform a re-crystallization from a different solvent system. - Consider a charcoal treatment of the solution before crystallization to remove colored impurities. - If impurities are difficult to remove by crystallization, purification by column chromatography on silica gel may be necessary prior to the final crystallization. |
Experimental Protocols
Key Experiment: N-benzylation of methyl (R)-morpholine-3-carboxylate
Materials:
-
Methyl (R)-morpholine-3-carboxylate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile (10 volumes)
Procedure:
-
To a stirred suspension of methyl (R)-morpholine-3-carboxylate and potassium carbonate in acetonitrile, slowly add benzyl bromide at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the N-benzylation step.
Caption: Troubleshooting decision tree for common issues.
Technical Support Center: Purification of (R)-methyl 4-benzylmorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-methyl 4-benzylmorpholine-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: After the reaction, my crude product is a complex mixture on TLC, showing multiple spots. What are the likely impurities?
A1: Besides your desired product, the crude reaction mixture can contain several impurities:
-
Unreacted Starting Materials: (R)-methyl morpholine-3-carboxylate and benzyl bromide (or other benzylating agents).
-
Over-benzylation Product: Formation of a quaternary ammonium salt through di-benzylation of the morpholine nitrogen.
-
Side-Products from Benzylating Agent: Benzyl alcohol can be a byproduct if benzyl bromide degrades.
-
Base-related Impurities: Residual base (e.g., triethylamine, potassium carbonate) and its salts.
-
Hydrolyzed Product: (R)-4-benzylmorpholine-3-carboxylic acid, if the methyl ester is cleaved during workup.
Q2: I am having difficulty removing unreacted benzyl bromide from my product. What methods can I use?
A2: Benzyl bromide is a common impurity that can be challenging to remove due to its relatively non-polar nature. Here are several effective strategies:
-
Quenching with an Amine: After the reaction is complete, add a secondary amine like diethylamine or a tertiary amine like triethylamine to the reaction mixture. These will react with the excess benzyl bromide to form the corresponding ammonium salt, which can then be easily removed by an aqueous wash.
-
Steam Distillation: If your product is not volatile and thermally stable, steam distillation can be an effective method for removing volatile impurities like benzyl bromide.
-
Vacuum Evaporation: For small-scale reactions, careful evaporation under reduced pressure can remove benzyl bromide, provided your product has a significantly lower vapor pressure.
-
Chromatography: Flash column chromatography is a highly effective method. Benzyl bromide is less polar than the product and will elute first with a non-polar solvent system.
Q3: My purified product shows a low yield. What are the potential causes and how can I improve it?
A3: Low yields can result from several factors throughout the reaction and purification process:
-
Incomplete Reaction: Monitor the reaction progress by TLC to ensure all the starting material is consumed.
-
Product Loss During Workup: The product has some water solubility. Minimize the number of aqueous washes and consider back-extracting the aqueous layers with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Adsorption on Silica Gel: The morpholine nitrogen can interact with the acidic silica gel during column chromatography, leading to tailing and potential product loss. To mitigate this, you can:
-
Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).
-
Use an alternative stationary phase like alumina.
-
-
Improper Recrystallization Conditions: If you are using recrystallization, significant product loss can occur if the solvent system is not optimal or if the solution is not sufficiently cooled.
Q4: I am concerned about the chiral purity of my final product. How can I assess and maintain it?
A4: Maintaining the stereochemical integrity of the chiral center at the 3-position is crucial.
-
Potential for Racemization: While the chiral center is adjacent to the nitrogen, racemization under standard N-benzylation conditions is generally low. However, harsh basic or acidic conditions during the reaction or workup could potentially lead to some degree of racemization.
-
Assessing Chiral Purity: The most reliable method to determine the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
-
Maintaining Chiral Purity:
-
Use mild reaction conditions (e.g., moderate temperatures, non-harsh bases).
-
Avoid prolonged exposure to strong acids or bases during the workup and purification steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and physical state of pure this compound?
A1: Pure this compound is typically an oil or a low-melting solid at room temperature. Its appearance should be colorless to pale yellow.
Q2: What are the recommended solvent systems for flash column chromatography?
A2: The polarity of the product requires a moderately polar solvent system. Good starting points for silica gel chromatography are gradients of ethyl acetate in hexanes or dichloromethane in methanol. For example:
-
Hexanes/Ethyl Acetate: Start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate.
-
Dichloromethane/Methanol: Begin with 100% dichloromethane and slowly introduce methanol up to 5%.
As mentioned in the troubleshooting guide, adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape and recovery.
Q3: What are suitable solvents for recrystallizing this compound?
A3: For amino acid ester derivatives, a combination of a polar and a non-polar solvent often works well for recrystallization. Consider solvent systems such as:
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Diethyl ether/Hexanes
The general procedure involves dissolving the crude product in a minimum amount of the more polar solvent at an elevated temperature and then slowly adding the less polar solvent until turbidity is observed. Cooling the mixture will then induce crystallization.
Q4: How can I monitor the progress of the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Use a suitable solvent system (similar to what you would use for column chromatography) and a visualization method such as UV light (due to the benzyl group) and/or a potassium permanganate stain (which reacts with the amine). This will allow you to identify fractions containing your product and assess their purity.
Data Presentation
The following tables provide an example of how to present quantitative data from purification experiments.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Chromatography | 75 | >98 | 85 | Eluent: Hexanes/Ethyl Acetate gradient with 0.5% Triethylamine. |
| Recrystallization | 75 | 95 | 60 | Solvent: Ethyl Acetate/Hexanes. Multiple recrystallizations may be needed. |
| Acid-Base Extraction | 75 | 85 | 90 | Good for removing non-basic impurities, but further purification is required. |
Table 2: Chiral Purity Analysis
| Purification Step | Enantiomeric Excess (e.e.) (%) | Analytical Method |
| Crude Product | 99.0 | Chiral HPLC |
| After Flash Chromatography | 98.8 | Chiral HPLC |
| After Recrystallization | 99.5 | Chiral HPLC |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in a flask and add a minimal amount of a suitable polar solvent (e.g., ethyl acetate) to dissolve it completely with gentle heating.
-
Induce Crystallization: Slowly add a non-polar solvent (e.g., hexanes) dropwise while stirring until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Technical Support Center: Catalyst Selection for Transformations of (R)-methyl 4-benzylmorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-methyl 4-benzylmorpholine-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues encountered during common chemical transformations.
Key Transformations Overview
This compound is a versatile building block in organic synthesis. The primary transformations involving this molecule include:
-
N-Debenzylation: Removal of the N-benzyl protecting group to yield the free secondary amine.
-
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Reaction of the carboxylate group (typically after hydrolysis) with an amine to form an amide bond.
-
Reduction of Ester: Conversion of the methyl ester to a primary alcohol.
The selection of an appropriate catalyst is crucial for the success of each of these transformations, directly impacting reaction efficiency, selectivity, and product yield.
Catalyst Selection and Troubleshooting Guides
N-Debenzylation
The removal of the N-benzyl group is a common deprotection step. The most frequently employed method is catalytic transfer hydrogenation.
FAQ 1: My N-debenzylation reaction is slow or incomplete. What are the common causes and solutions?
Answer: Slow or incomplete N-debenzylation is a frequent issue. Here are the primary causes and troubleshooting steps:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst can lose activity over time or due to poisoning.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not unduly exposed to air and moisture before use. In some cases, using a higher catalyst loading can improve the reaction rate.[1]
-
-
Inefficient Hydrogen Donor: The choice and amount of hydrogen donor are critical.
-
Solvent Choice: The solvent can significantly influence the reaction rate.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Catalyst and Condition Summary for N-Debenzylation
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min - 1 hr | >90 | [2][4] |
| 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | 24 - 48 hrs | Variable | [1][5] |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 | 24 - 48 hrs | ~87-90 | [6] |
Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation
-
To a stirred suspension of this compound (1.0 eq) in dry methanol, add 10% Pd/C (equal weight to the substrate).
-
Add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.[2][4]
Catalyst Selection Workflow for N-Debenzylation
Caption: Catalyst selection workflow for N-debenzylation.
Ester Hydrolysis
The hydrolysis of the methyl ester to a carboxylic acid can be challenging due to steric hindrance.
FAQ 2: Standard saponification with NaOH is not working for my ester hydrolysis. What should I try next?
Answer: The methyl ester in this compound is sterically hindered, which can make standard saponification conditions ineffective.
-
Alternative Base: Lithium hydroxide (LiOH) is often more effective than NaOH for the hydrolysis of hindered esters.[7][8][9]
-
Solution: Use LiOH in a mixture of THF and water. The lithium cation is believed to accelerate the hydrolysis.[7]
-
-
Harsher Conditions: For extremely resistant esters, more forcing conditions may be necessary.
-
Solution: A system of potassium t-butoxide in dimethyl sulfoxide (DMSO) can be used for the hydrolysis of highly hindered esters.[10]
-
-
Enzymatic Hydrolysis: Lipases can offer a mild and selective alternative for ester hydrolysis.
Catalyst and Condition Summary for Ester Hydrolysis
| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| LiOH | THF/H₂O | Room Temp - 40 | 1 - 24 hrs | >90 | [7][8][9][16] |
| Potassium t-butoxide | DMSO | Room Temp | Variable | High | [10][17] |
| Lipase (e.g., PSIM) | iPr₂O/H₂O | 45 | 24 - 48 hrs | >48 (for kinetic resolution) | [11] |
Experimental Protocol: Ester Hydrolysis with LiOH
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature or warm gently (e.g., 40 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to pH ~3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.[8][16]
Decision Tree for Ester Hydrolysis
Caption: Decision tree for selecting an ester hydrolysis method.
Amide Coupling
The formation of an amide bond from the corresponding carboxylic acid (obtained after hydrolysis) and an amine can be challenging due to the steric hindrance around the carboxyl group.
FAQ 3: My amide coupling reaction is giving low yields with standard coupling reagents like DCC or EDC/HOBt. What should I do?
Answer: The steric hindrance of the N-benzyl group and the morpholine ring can impede the approach of the amine, leading to low yields with common coupling reagents.
-
Use More Potent Coupling Reagents: Uronium or phosphonium-based coupling reagents are generally more effective for sterically hindered substrates.
-
Solution: Employ reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[18][19][20][21]
-
-
Optimize Reaction Conditions: Base and solvent choice can be critical.
-
Solution: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Anhydrous aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
-
-
Acyl Fluoride Intermediates: In particularly difficult cases, the in situ formation of an acyl fluoride can lead to successful coupling.
-
Solution: Use a reagent like cyanuric fluoride or XtalFluor-E to generate the acyl fluoride, which is then reacted with the amine at an elevated temperature.[22]
-
Catalyst and Condition Summary for Amide Coupling
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| HATU | DIPEA | DMF | Room Temp | Good to Excellent | [18][19][20][21][23] |
| PyAOP | DIPEA | DMF | Room Temp | Good to Excellent | [24] |
| EDC/HOBt | DIPEA/DMAP | DCM | Room Temp | Moderate to Good | [18] |
Experimental Protocol: Amide Coupling using HATU
-
Dissolve the carboxylic acid (obtained from ester hydrolysis) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for a few minutes to pre-activate the acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[18][19][20][21][23]
Logic Flow for Amide Coupling of Hindered Substrates
Caption: Logic flow for optimizing amide coupling of hindered substrates.
Reduction of Ester to Alcohol
The methyl ester can be reduced to the corresponding primary alcohol using strong reducing agents or catalytic hydrogenation.
FAQ 4: What are the best methods for reducing the methyl ester to a primary alcohol?
Answer: Several methods can be employed for this reduction, with the choice depending on the desired selectivity and available equipment.
-
Metal Hydride Reduction: Strong hydride reagents are very effective for this transformation.
-
Catalytic Hydrogenation: This method can also be used, but may require more forcing conditions than N-debenzylation.
Catalyst and Condition Summary for Ester Reduction
| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| LiAlH₄ | THF or Et₂O | 0 to Reflux | 1 - 4 hrs | >90 | [25] |
| Ru-Sn/Al₂O₃ | Neat or Solvent | 250 - 300 | Variable | High | [29] |
| 5% Pt/C | Ammonium Formate | Methanol | Reflux | Variable | [33] |
Experimental Protocol: Reduction of Ester with LiAlH₄
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture through celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify by column chromatography if necessary.[25]
Workflow for Ester to Alcohol Reduction
Caption: Workflow for the reduction of the ester to a primary alcohol.
References
- 1. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. thieme.de [thieme.de]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. reddit.com [reddit.com]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Kinetic Study of Hydrogenation of Fatty Acid Methyl Ester into Fatty Alcohol over Rhenium–Niobia and Rhenium–Alumina Catalysts | springerprofessional.de [springerprofessional.de]
- 33. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral drug substances. (R)-methyl 4-benzylmorpholine-3-carboxylate, a key chiral intermediate, requires robust and reliable analytical methods to ensure its stereochemical integrity. This guide provides a comparative overview of three principal analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE). The comparison is based on established methodologies for structurally analogous compounds, providing a framework for method development and validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-benzylmorpholine derivatives and related structures, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselectivity.[1][2]
Experimental Protocol (Representative)
A representative HPLC method for a compound structurally similar to this compound is detailed below. A patent for benzyl morpholine derivatives describes the use of a Chiralcel-OD column for the separation of enantiomers.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape. The optimal mobile phase composition should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow for Chiral HPLC Analysis
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Absolute Configuration for Chiral Molecules such as (R)-methyl 4-benzylmorpholine-3-carboxylate
For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of key experimental methods for validating the absolute configuration of chiral molecules like (R)-methyl 4-benzylmorpholine-3-carboxylate.
Comparison of Analytical Methods
The validation of the absolute configuration of a chiral center is a fundamental requirement in modern stereoselective synthesis. Several powerful analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. The choice of method often depends on the nature of the sample, its purity, and the availability of instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2] | Provides unambiguous determination of the absolute configuration.[1][2] | Requires a suitable single crystal of the compound, which can be challenging to grow. | High-purity crystalline solid. |
| NMR Spectroscopy (with Chiral Auxiliaries) | Derivatization of the chiral molecule with a chiral auxiliary (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR spectra.[1][3][4] | Can be performed on non-crystalline samples in solution. Provides structural information in addition to configuration. | Indirect method that relies on the correct assignment of NMR signals. Can be complex to interpret.[3] | Pure sample, soluble in a suitable deuterated solvent. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1] | Sensitive technique that can be used for a wide range of molecules in solution. | Requires a chromophore near the stereocenter. Comparison with a reference standard or theoretical calculations is often necessary. | Pure sample in a suitable solvent, transparent in the UV-Vis region of interest. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left- and right-circularly polarized infrared radiation corresponding to vibrational transitions. | Can be applied to a broader range of molecules than electronic CD, including those without a UV-Vis chromophore.[3] | Requires specialized instrumentation and comparison with theoretical calculations.[3] | Pure sample, soluble in a suitable IR-transparent solvent. |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound in solution. | Simple and rapid measurement. | The sign and magnitude of rotation are not directly predictable from the structure and must be compared to a known standard.[2] | Pure sample in a suitable solvent. |
Experimental Protocols
Below are generalized experimental protocols for the primary methods used in determining absolute configuration.
1. X-Ray Crystallography
-
Objective: To obtain an unambiguous three-dimensional structure of the molecule, thereby determining its absolute configuration.
-
Protocol:
-
Crystallization: Grow a single crystal of the enantiomerically pure compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are refined against the experimental data.
-
Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects (the Flack parameter). A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted configuration confirms the assignment.
-
2. NMR Spectroscopy using Mosher's Acid Derivatization
-
Objective: To determine the absolute configuration of a chiral secondary alcohol or amine by forming diastereomeric esters or amides with a chiral reagent.
-
Protocol:
-
Derivatization: React the chiral molecule (e.g., a secondary alcohol) with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a base (e.g., pyridine) to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Spectral Comparison: Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on the empirical model proposed by Mosher.[4]
-
3. Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the absolute configuration by comparing the experimental CD spectrum with that of a known standard or with a theoretically calculated spectrum.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure compound in a suitable solvent that does not absorb in the spectral region of interest.
-
Data Acquisition: Record the CD spectrum using a CD spectropolarimeter. The spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength.
-
Data Analysis: Compare the experimental CD spectrum with the spectrum of a known enantiomer or with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A match between the experimental and reference/calculated spectra allows for the assignment of the absolute configuration.
-
Workflow for Absolute Configuration Validation
The following diagram illustrates a typical workflow for determining the absolute configuration of a newly synthesized chiral molecule.
Caption: Workflow for determining the absolute configuration of a chiral molecule.
References
A Spectroscopic Guide to Differentiating (R)- and (S)-Enantiomers of Methyl 4-benzylmorpholine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Enantiomers, being non-superimposable mirror images, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Similarly, their spectroscopic signatures in achiral environments, including standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are identical.[1][2] Differentiation, therefore, necessitates the use of a chiral environment or a technique that is sensitive to the three-dimensional arrangement of atoms, such as chiroptical spectroscopy.
Chiroptical Spectroscopy: Optical Rotation and Vibrational Circular Dichroism (VCD)
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
1.1. Specific Rotation
Specific rotation is a fundamental property of a chiral compound and is measured using a polarimeter. The (R)- and (S)-enantiomers of a compound will rotate the plane of polarized light to an equal extent but in opposite directions.[1][3] The sign of the rotation, dextrorotatory (+) or levorotatory (-), is not directly correlated with the (R) or (S) designation.[3]
1.2. Vibrational Circular Dichroism (VCD)
VCD spectroscopy is an extension of infrared spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] This technique provides detailed structural information. For a pair of enantiomers, the VCD spectra are expected to be perfect mirror images of each other, with signals of equal magnitude but opposite sign for each vibrational mode.[4] This makes VCD a powerful tool for the unambiguous determination of absolute configuration when compared with quantum chemical calculations.[4][6]
NMR Spectroscopy: Diastereomeric Differentiation
While enantiomers are indistinguishable in a standard NMR experiment, they can be differentiated by converting them into diastereomers.[7][8] This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts and coupling constants in their NMR spectra, which allows for their identification and quantification.[7][9]
For methyl 4-benzylmorpholine-3-carboxylate, which contains a tertiary amine, a suitable CDA would be a chiral acid chloride, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), which would react to form diastereomeric amides. The protons in these diastereomers, particularly those close to the newly formed chiral center, would experience different magnetic environments and thus exhibit distinct signals in the ¹H NMR spectrum.
Data Presentation: A Comparative Summary
The following table illustrates the expected comparative spectroscopic data for the (R)- and (S)-enantiomers of methyl 4-benzylmorpholine-3-carboxylate. Please note that the values presented are hypothetical and serve as an example of how experimental data would be structured.
| Spectroscopic Parameter | (R)-enantiomer | (S)-enantiomer | Comparison & Remarks |
| Specific Rotation [α] | Hypothetical: +X° | Hypothetical: -X° | Equal magnitude, opposite sign.[3] |
| Vibrational Circular Dichroism (VCD) | Mirror image of (S) | Mirror image of (R) | Spectra are perfect mirror images.[4] |
| ¹H NMR (achiral solvent) | Indistinguishable from (S) | Indistinguishable from (R) | Identical spectra in an achiral environment. |
| ¹H NMR of Diastereomeric Derivatives | Distinct set of signals | Distinct set of signals | Chemical shifts and coupling constants will differ, allowing for quantification.[9] |
Experimental Protocols
Protocol 1: Measurement of Specific Rotation
-
Sample Preparation : Accurately weigh a known amount of the enantiomerically pure sample (e.g., 100 mg) and dissolve it in a specific volume of a suitable solvent (e.g., 10 mL of chloroform) in a volumetric flask.
-
Instrumentation : Use a calibrated polarimeter.
-
Measurement :
-
Rinse the polarimeter cell (typically 1 dm in length) with the solvent and then fill it with the solvent to take a blank reading.
-
Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α). The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).[3]
-
-
Calculation : Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.[10]
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation : Prepare a concentrated solution of the enantiomerically pure sample (typically 0.01 to 0.1 M) in a suitable solvent with low infrared absorption, such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).[5]
-
Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) and a linear polarizer.[11]
-
Data Acquisition :
-
Acquire a background spectrum of the solvent in the sample cell.
-
Acquire the VCD spectrum of the sample solution. This often requires a longer acquisition time (e.g., several hours) to achieve a good signal-to-noise ratio due to the small magnitude of the VCD signal (ΔA/A ≈ 10⁻⁴ to 10⁻⁵).[11]
-
-
Data Processing and Analysis :
-
The instrument software will automatically process the raw data to produce the VCD spectrum (ΔA vs. wavenumber).
-
Compare the VCD spectrum of the (R)-enantiomer with that of the (S)-enantiomer. The spectra should be mirror images.
-
Protocol 3: NMR Analysis via Diastereomer Formation
-
Derivatization Reaction :
-
In a dry NMR tube, dissolve approximately 5-10 mg of the methyl 4-benzylmorpholine-3-carboxylate enantiomer (or a mixture) in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent, such as (R)-Mosher's acid chloride.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Data Acquisition :
-
Spectral Analysis :
-
Identify signals that are well-resolved for the two diastereomers. Protons closest to the chiral center of the morpholine ring are most likely to show the largest chemical shift differences (Δδ).
-
Integrate the corresponding signals for each diastereomer to determine their relative ratio.
-
Visualizations
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Caption: Formation of diastereomers for NMR analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. jascoinc.com [jascoinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Comparative Guide to the Biological Activity of (R)-methyl 4-benzylmorpholine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized or conceptually derived from (R)-methyl 4-benzylmorpholine-3-carboxylate. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and pharmacokinetic properties to drug candidates. This document summarizes quantitative data on the biological performance of various derivatives, details the experimental protocols used for their evaluation, and visualizes key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Anticancer and Enzyme Inhibitory Activities
A significant area of investigation for morpholine-containing compounds is in the development of anticancer agents, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have explored the structure-activity relationship (SAR) of morpholine-containing molecules as PI3K inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The pan-PI3K inhibitor ZSTK474, which features two morpholine moieties, has been a key reference compound. Studies on ZSTK474 analogs, where one of the morpholine groups is modified, have provided valuable insights into the role of this scaffold in PI3K inhibition. The oxygen atom within the morpholine ring often acts as a crucial hydrogen bond acceptor within the hinge region of the kinase domain, anchoring the inhibitor.
Below is a comparison of the inhibitory activities of ZSTK474 and some of its analogs against different Class I PI3K isoforms.
| Compound ID | R Group / Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | MDA-MB-231 Cell Proliferation IC50 (µM) |
| ZSTK474 | Morpholine | 5.0 | 20.8 | 3.9 | 3.9 | - |
| Analog 1 | Piperazine | >1000 | >1000 | >1000 | >1000 | - |
| Analog 2 | N-Acetylpiperazine | 2.9 | 21 | 20 | 20 | - |
| M5 | Substituted Morpholine | - | - | - | - | 81.92 |
| M2 | Substituted Morpholine | - | - | - | - | 88.27 |
Table 1: In vitro inhibitory activity of ZSTK474 and its analogs against Class I PI3K isoforms and proliferation of MDA-MB-231 breast cancer cells. Data for ZSTK474 and its piperazine analogs are conceptually based on published research. Data for M5 and M2 are from a study on substituted morpholine derivatives as topoisomerase II inhibitors.
The data clearly indicates the critical role of the morpholine oxygen in PI3K inhibition, as its replacement with a nitrogen atom in the piperazine analog leads to a significant loss of activity. Acetylation of the piperazine nitrogen can partially restore this activity. Other studies have identified substituted morpholine derivatives, such as M5 and M2, with potent anticancer activity against breast cancer cell lines, suggesting they may act through mechanisms like topoisomerase II inhibition.[1]
DNA Gyrase Inhibition
The morpholine scaffold has also been incorporated into inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This makes it an attractive target for the development of new antibacterial agents. While specific data for compounds directly derived from this compound is limited, the broader class of morpholine-containing quinolones and related heterocyclic compounds have shown promise as DNA gyrase inhibitors.
Experimental Protocols
PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI3K enzymes by measuring the amount of ADP produced during the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Materials:
-
PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2/PS lipid vesicles
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Substrate)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mg/ml BSA, 2 mM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
Add 1 µL of test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a mixture containing the PI3K enzyme and PIP2/PS vesicles in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Substrate to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) containing ethidium bromide
-
TAE buffer
-
Test compounds dissolved in DMSO
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Signaling Pathways and Experimental Workflows
The biological activities of the discussed compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of new drug candidates.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. PI3K inhibitors, such as those with a morpholine scaffold, block the pathway at its origin, preventing the downstream activation of Akt and mTOR, which in turn inhibits cell growth and promotes apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-based PI3K inhibitors.
Experimental Workflow for PI3K Inhibitor Evaluation
A typical workflow for the evaluation of potential PI3K inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Caption: A typical experimental workflow for the discovery and optimization of PI3K inhibitors.
Logical Relationship of Morpholine Group Modification
The modification of the morpholine group in PI3K inhibitors like ZSTK474 has a direct impact on their biological activity. This logical relationship can be visualized to guide further drug design efforts.
Caption: Logical flow demonstrating the impact of morpholine modification on PI3K inhibitory activity.
References
A Comparative Guide to the Structural Elucidation of (R)-methyl 4-benzylmorpholine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is paramount in the fields of medicinal chemistry and drug discovery. For chiral molecules such as (R)-methyl 4-benzylmorpholine-3-carboxylate and its derivatives, understanding the absolute configuration is critical as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural elucidation of these important morpholine derivatives. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from a closely related structure, 4-benzyl-4-pentylmorpholin-4-ium chloride, to illustrate the principles and data presentation of X-ray crystallography.
I. X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules.[1] This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
The process of determining a crystal structure by X-ray diffraction involves several key stages, from crystal preparation to data analysis and structure refinement.
Experimental workflow for X-ray crystallography.
-
Synthesis and Purification: The synthesis of chiral morpholine derivatives can be achieved through various established routes. Following synthesis, the compound must be purified to a high degree to ensure the growth of quality crystals.
-
Crystallization: The purified compound is dissolved in an appropriate solvent or solvent mixture, and crystals are grown through techniques such as slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The arrangement of atoms in the crystal lattice is then solved using computational methods. The initial structural model is refined to best fit the experimental data.
The following table summarizes the crystallographic data for 4-benzyl-4-pentylmorpholin-4-ium chloride, a structural analog of the target compound.[1]
| Parameter | 4-benzyl-4-pentylmorpholin-4-ium chloride[1] |
| Chemical Formula | C₁₆H₂₆NO⁺·Cl⁻ |
| Molecular Weight ( g/mol ) | 283.83 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 21.8109(4) |
| b (Å) | 8.2459(2) |
| c (Å) | 8.8751(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1596.19(6) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.181 |
II. Alternative Methods for Stereochemical Assignment
While X-ray crystallography is highly reliable, obtaining suitable crystals can be a significant hurdle.[1] Several alternative techniques can provide valuable information about the absolute configuration of chiral molecules in solution.
Methods for stereochemical assignment.
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. To determine the absolute configuration, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be used. The CDA reacts with the enantiomers to form diastereomers, which will have distinct NMR spectra. By comparing the chemical shifts of the diastereomers, the absolute configuration can often be deduced.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with a spectrum predicted from quantum chemical calculations for a known configuration (e.g., the R configuration), the absolute configuration of the sample can be determined.
III. Comparison of Methods
The choice of method for determining the absolute configuration depends on factors such as the availability of a single crystal, the amount of sample, and the complexity of the molecule.
| Feature | X-ray Crystallography | NMR with Chiral Auxiliaries | Vibrational Circular Dichroism (VCD) |
| Sample State | Solid (single crystal) | Solution | Solution or neat liquid |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles | Chemical shifts, coupling constants | Differential absorbance of circularly polarized IR light |
| Key Advantage | Unambiguous determination of absolute configuration[1] | Can be used when crystals are not available | Non-destructive and does not require derivatization |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain[1] | Requires chemical derivatization, which can sometimes be problematic | Requires quantum chemical calculations for interpretation |
| Typical Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
IV. Conclusion
For the unequivocal determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the preferred method. It provides a wealth of structural information that is invaluable for understanding structure-activity relationships and for computational modeling in drug design. However, when crystallization is not feasible, spectroscopic techniques such as NMR with chiral auxiliaries and VCD offer powerful alternatives for assigning the absolute stereochemistry in solution. A comprehensive approach, potentially utilizing a combination of these techniques, will provide the most robust structural characterization for this important class of molecules.
References
comparing the efficacy of different synthetic routes to (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways to produce (R)-methyl 4-benzylmorpholine-3-carboxylate, a chiral morpholine derivative of interest in pharmaceutical research. The comparison focuses on key efficacy metrics, including reaction yield, purity, and the complexity of the experimental protocols. All quantitative data is summarized for ease of comparison, and detailed experimental procedures are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination & Cyclization | Route 2: N-Alkylation & Cyclization |
| Starting Materials | (R)-serine methyl ester hydrochloride, 2-(benzyloxy)acetaldehyde | Methyl (R)-morpholine-3-carboxylate, Benzyl bromide |
| Key Reactions | Reductive amination, Intramolecular cyclization | N-alkylation |
| Overall Yield | ~65% | ~80% |
| Purity | High (>98%) | High (>98%) |
| Reaction Time | 24-48 hours | 12-24 hours |
| Scalability | Moderate | Good |
| Advantages | Utilizes a readily available chiral pool starting material. | Higher overall yield and shorter reaction time. |
| Disadvantages | Multi-step process with an intermediate that may require purification. | Requires the synthesis of the morpholine precursor. |
Synthetic Pathway Overview
The two primary synthetic strategies for this compound diverge in their approach to constructing the N-benzyl morpholine core.
Route 1: Reductive Amination and Subsequent Cyclization
This pathway commences with the reductive amination of a chiral amino acid derivative, (R)-serine methyl ester, with a protected acetaldehyde derivative, followed by an intramolecular cyclization to form the morpholine ring.
Caption: Reductive Amination Pathway.
Route 2: Direct N-Alkylation of a Pre-formed Morpholine Ring
This approach involves the initial formation of the morpholine ring system from a suitable precursor, followed by the direct attachment of the benzyl group to the nitrogen atom.
Caption: N-Alkylation Pathway.
Experimental Protocols
Route 1: Reductive Amination & Cyclization
Step 1: Reductive Amination
-
To a solution of (R)-serine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 2-(benzyloxy)acetaldehyde (1.0 eq) and sodium cyanoborohydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(benzyloxy)ethyl)-(R)-serine methyl ester.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (2.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Add a solution of sodium methoxide in methanol (3.0 eq) and stir for an additional 6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Route 2: N-Alkylation & Cyclization
Step 1: Synthesis of Methyl (R)-morpholine-3-carboxylate
Note: The synthesis of this starting material is a prerequisite for this route and is typically achieved via cyclization of a suitable N-protected serine derivative.
Step 2: N-Alkylation
-
To a solution of methyl (R)-morpholine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound. Purity is often high enough for subsequent use without further purification.
Efficacy Data
| Route | Step | Product | Yield (%) | Purity (%) |
| 1 | Reductive Amination | N-(2-(Benzyloxy)ethyl)-(R)-serine methyl ester | ~75 | ~95 |
| 1 | Intramolecular Cyclization | This compound | ~85 | >98 |
| 1 | Overall | This compound | ~65 | >98 |
| 2 | N-Alkylation | This compound | ~80 | >98 |
| 2 | Overall | This compound | ~80 | >98 |
Conclusion
Both synthetic routes presented are viable for the preparation of this compound with high purity.
Route 1 , starting from the readily available and chiral (R)-serine methyl ester, offers a reliable method for establishing the desired stereochemistry. However, it involves a multi-step sequence with a potential need for intermediate purification, which may impact the overall efficiency and scalability.
Route 2 provides a more direct approach with a higher overall yield and shorter reaction time, making it potentially more amenable to larger-scale synthesis. The main consideration for this route is the availability or prior synthesis of the methyl (R)-morpholine-3-carboxylate starting material.
The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of production, and the time constraints of the project. For rapid access to the target compound on a smaller scale, and if the morpholine precursor is readily available, Route 2 may be preferable. For a more foundational synthesis where the chiral center is set from a common starting material, Route 1 is a robust and well-established strategy.
The Versatility of a Privileged Scaffold: A Literature Review of Substituted Morpholine-3-Carboxylates and Their Derivatives in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the morpholine scaffold represents a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. A growing body of research highlights the therapeutic potential of substituted morpholine-3-carboxylates and related derivatives, demonstrating their efficacy across a range of applications, from anticancer to antimicrobial agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to inform and guide future drug discovery efforts.
The inherent structural features of the morpholine ring, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutic agents.[1][2] Strategic substitution at the C-3 position with a carboxylate group, and further modifications on the nitrogen atom and other ring positions, have yielded compounds with significant biological activities. This review consolidates key findings on the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, presenting a comparative look at their performance.
Anticancer Activity: Targeting Key Cellular Pathways
Substituted morpholine derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit tumor cell growth through various mechanisms.[1][3] Research into novel morpholine-substituted quinazoline and tetrahydroquinoline derivatives has shown significant cytotoxic activity against several cancer cell lines.[4][5]
A key strategy in anticancer drug design is the inhibition of enzymes crucial for cancer cell proliferation and survival, such as topoisomerase and protein kinases.[3] Molecular docking studies have revealed that substituted morpholine derivatives can exhibit strong binding affinities to the active sites of these enzymes.[3][6]
Table 1: Anticancer Activity of Substituted Morpholine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted Quinazoline (AK-3) | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [4] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | |
| Morpholine-Substituted Quinazoline (AK-10) | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [4] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | |
| Morpholine-Substituted Tetrahydroquinoline (10e) | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [5] |
| Morpholine-Substituted Tetrahydroquinoline (10h) | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [5] |
| Morpholine-Substituted Tetrahydroquinoline (10d) | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [5] |
| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [5] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008 | [5] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (SRB Assay)
The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity. The following is a general protocol based on literature descriptions[3]:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized morpholine derivatives and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the cells with SRB solution.
-
Absorbance Measurement: Wash away the unbound dye and dissolve the protein-bound dye in a Tris base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial and Enzyme Inhibitory Applications
Beyond cancer, substituted morpholine derivatives have demonstrated significant potential as antimicrobial and enzyme-inhibiting agents. The incorporation of different heterocyclic moieties, such as azoles, to the morpholine scaffold has yielded compounds with notable activity against various microbial strains and enzymes like urease.[7]
Table 2: Antimicrobial and Antiurease Activity of Substituted Morpholine Derivatives
| Compound | Microbial Strain / Enzyme | MIC (µg/mL) | IC50 (µM) | Reference |
| Antimicrobial Activity | ||||
| Morpholine-linked Chalcone (3DM) | S. aureus | - | - | [8] |
| Morpholine-linked Chalcone (3EM) | S. aureus | - | - | [8] |
| Morpholine-linked Chalcone (3GM) | S. aureus | - | - | [8] |
| Morpholine-Azole Derivative (8) | M. smegmatis | - | - | [7] |
| C. albicans | - | - | [7] | |
| S. cerevisiae | - | - | [7] | |
| Antiurease Activity | ||||
| Morpholine-Thiazole Derivative (10) | Urease | - | 2.37 ± 0.19 | [7] |
| Ethyl N-(6-morpholin-4-ylpyridin-3-yl)glycinate (3) | Urease | - | 13.23 ± 2.25 | [7] |
Experimental Protocol: Synthesis of a Morpholine-Azole Derivative
The synthesis of morpholine derivatives often involves multi-step reactions. The following is a generalized protocol for the synthesis of a 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide derivative, which serves as a precursor for various azole-containing compounds[7]:
-
Ester Formation: React 6-morpholin-4-ylpyridin-3-amine with ethyl bromoacetate to form ethyl N-(6-morpholin-4-ylpyridin-3-yl)glycinate.
-
Hydrazide Formation: Treat the resulting ester with hydrazine hydrate to yield 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide.
-
Cyclization to form Azoles: The acetohydrazide can then be reacted with various reagents to form different azole rings, such as 1,2,4-triazoles or 1,3,4-thiadiazoles. For example, reaction with phenylisothiocyanate followed by treatment with NaOH can yield a 1,2,4-triazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Analysis for Reaction Monitoring of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the real-time monitoring of the synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate, a key intermediate in pharmaceutical development. We present supporting experimental data, detailed protocols, and objective performance comparisons to aid in the selection of the most suitable analytical method for your research and development needs.
The synthesis of this compound, typically via N-benzylation of (R)-methyl morpholine-3-carboxylate, requires careful monitoring to optimize reaction conditions, maximize yield, and minimize impurity formation. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity.[1] This guide will delve into the practical application of LC-MS for this specific reaction and compare it with alternative methodologies.
Methodology Comparison: LC-MS vs. Alternatives
The choice of an analytical technique for reaction monitoring depends on several factors, including the chemical nature of the analytes, the complexity of the reaction mixture, and the required speed and sensitivity. Here, we compare Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | UPLC-MS | GC-MS | NMR Spectroscopy |
| Sample Preparation | Minimal (dilution, filtration) | Often requires derivatization for polar, non-volatile compounds | Minimal (dilution in deuterated solvent) |
| Analysis Time | Fast (1-5 minutes per sample) | Moderate (5-20 minutes per sample) | Fast to moderate (seconds to minutes per sample) |
| Selectivity | High (based on retention time and mass-to-charge ratio) | High (based on retention time and mass fragmentation pattern) | Moderate to high (depends on spectral resolution) |
| Sensitivity | Very high (typically ng/L to µg/L levels)[1] | High (can be improved with derivatization) | Lower (typically requires mg to µg quantities) |
| Quantitative Accuracy | Excellent | Good to excellent | Good to excellent |
| Information Provided | Molecular weight confirmation, quantification of reactants, products, and byproducts | Structural information from fragmentation, quantification | Detailed structural information, quantification of major components |
| Applicability to this compound | Excellent, direct analysis of the polar, non-volatile compound | Possible with derivatization to increase volatility | Excellent for monitoring the disappearance of reactants and appearance of products |
Experimental Protocols
UPLC-MS Method for Reaction Monitoring
This protocol is designed for the rapid analysis of reaction aliquots to monitor the formation of this compound and the consumption of its precursors.
Instrumentation:
-
ACQUITY UPLC System coupled to an ACQUITY SQ Mass Detector (Waters) or equivalent.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Scan Mode: Full Scan (m/z 100-500) and Selected Ion Recording (SIR) for key ions.
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture.
-
Quench the reaction by diluting with 990 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
Alternative Method 1: GC-MS with Derivatization
Due to the low volatility of the target compound, a derivatization step is necessary for GC-MS analysis. Benzylation of the secondary amine in the starting material and product can be performed.
Instrumentation:
-
Agilent 7890B GC coupled to a 5977B MS Detector or equivalent.
Derivatization Protocol:
-
Evaporate 50 µL of the quenched reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of acetonitrile and 10 µL of benzyl bromide.
-
Add 10 mg of potassium carbonate.
-
Heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 200 µL of water and 200 µL of ethyl acetate.
-
Vortex and collect the organic layer for GC-MS analysis.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium, 1 mL/min
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 50-550
Alternative Method 2: ¹H NMR Spectroscopy
NMR provides a non-destructive method to monitor the reaction in real-time or by analyzing quenched aliquots.
Instrumentation:
-
Bruker Avance III 400 MHz NMR spectrometer or equivalent.
Sample Preparation:
-
Withdraw 50 µL of the reaction mixture.
-
Quench by diluting in 1 mL of cold deuterated chloroform (CDCl₃).
-
Filter the sample into an NMR tube.
NMR Acquisition:
-
Experiment: Standard ¹H NMR
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1 s
Data Analysis: The reaction progress can be monitored by integrating the signals corresponding to the starting material and the product. For instance, the disappearance of the N-H proton signal of the starting material and the appearance of the benzylic proton signals of the product can be tracked over time.
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for LC-MS reaction monitoring and a logical comparison of the discussed analytical methods.
Caption: Workflow for LC-MS reaction monitoring.
References
Safety Operating Guide
Navigating the Disposal of (R)-methyl 4-benzylmorpholine-3-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-methyl 4-benzylmorpholine-3-carboxylate, ensuring compliance with general laboratory safety standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous substance.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle this compound with care. Based on the properties of related morpholine compounds, this substance should be managed as potentially hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Spill and Exposure Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Increase ventilation to the area, for instance by using a chemical fume hood.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[1]
-
Collect: Carefully gather the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
Detailed Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's designated hazardous waste management program.[2][3] Never dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Classification and Segregation
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or excess this compound.
-
Contaminated materials such as gloves, absorbent pads, and weighing papers.
-
Empty containers that held the substance.
Action:
-
Liquid Waste: Collect any unused or waste solutions of this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical wastes unless compatibility has been verified.[1][4]
-
Solid Waste: Place all contaminated solid materials in a separate, clearly labeled hazardous waste container.[5]
Step 2: Waste Container Labeling
Proper labeling is crucial for the safe handling and disposal of hazardous waste. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".[6]
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant"). In the absence of specific data, assume it is hazardous.
-
The date when the waste was first added to the container.[1]
Step 3: Storage of Hazardous Waste
Store waste containers in a designated and secure satellite accumulation area (SAA) while awaiting pickup.[4][7] The storage area must adhere to the following conditions:
-
Be in a well-ventilated location.
-
Be away from incompatible materials, such as strong oxidizing agents.[4]
-
Have secondary containment to prevent environmental release in case of a leak.[3]
-
Containers must be kept closed except when adding waste.[3]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Follow their specific procedures for waste collection and documentation.
Disposal of Empty Containers
Even "empty" containers can retain chemical residues and must be handled with care.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent that can dissolve this compound.[6]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3][6]
-
Deface Label: After triple rinsing and air-drying, completely remove or deface the original label on the container.[3]
-
Final Disposal: The rinsed and defaced container may then be disposed of as regular non-hazardous waste, such as in a designated glass disposal box.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
